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  • Product: 2,6-Dichloroterephthalic acid
  • CAS: 41906-38-1

Core Science & Biosynthesis

Foundational

thermal stability and decomposition of 2,6-Dichloroterephthalic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloroterephthalic Acid For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloroterephthalic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 2,6-Dichloroterephthalic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of thermal analysis and draws upon data from analogous aromatic and halogenated carboxylic acids to present a scientifically grounded, albeit predictive, overview. The guide details the theoretical basis for its thermal behavior, outlines a rigorous experimental protocol for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and proposes a logical decomposition pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of materials incorporating this molecule.

Introduction to 2,6-Dichloroterephthalic Acid

2,6-Dichloroterephthalic acid, with the chemical formula C₈H₄Cl₂O₄, is a di-chlorinated derivative of terephthalic acid.[1][2][3] Terephthalic acid itself is a cornerstone in the polymer industry, most notably as a precursor to polyethylene terephthalate (PET).[4] The introduction of chlorine atoms onto the aromatic ring is anticipated to significantly influence the molecule's chemical and physical properties, including its thermal stability, reactivity, and potential applications in specialty polymers, flame retardants, or as a monomer for advanced materials. Understanding the thermal behavior of 2,6-Dichloroterephthalic acid is paramount for defining its processing parameters, predicting its service life in various applications, and ensuring its stability during synthesis and formulation.

Theoretical Framework for Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the bond energies of its constituent atoms. For 2,6-Dichloroterephthalic acid, the key structural features influencing its thermal behavior are:

  • The Aromatic Ring: The benzene ring provides a high degree of resonance stabilization, contributing to the overall thermal robustness of the molecule.

  • Carboxylic Acid Groups: These functional groups are the primary sites for thermal decomposition, typically through decarboxylation. The thermal decomposition of terephthalic acid has been shown to occur at elevated temperatures.[5][6]

  • Carbon-Chlorine Bonds: The presence of C-Cl bonds introduces a potential pathway for dehalogenation or the elimination of hydrogen chloride (HCl) at high temperatures. The strength of these bonds and their position on the aromatic ring relative to the carboxylic acid groups will play a critical role in the decomposition mechanism.

Based on these features, the thermal decomposition of 2,6-Dichloroterephthalic acid is expected to be a multi-stage process, initiated by the loss of the carboxylic acid functionalities, followed by the cleavage of the C-Cl bonds and eventual fragmentation of the aromatic ring at higher temperatures.

Predictive Thermal Analysis Data

Thermal EventPredicted Temperature Range (°C)Predicted Mass Loss (%)Associated Process
Sublimation 250 - 350VariablePhase transition from solid to gas, as observed with terephthalic acid.[5][6]
Initial Decomposition (Decarboxylation) 350 - 450~38.7%Loss of two carboxyl groups as CO₂.
Secondary Decomposition (Dechlorination) 450 - 600~30.4%Elimination of two chlorine atoms.
Final Decomposition > 600Remaining MassFragmentation of the aromatic ring.

Experimental Protocols for Thermal Analysis

To empirically determine the , a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing critical information on decomposition temperatures and mass loss profiles.[7][8]

Instrumentation: A high-precision TGA instrument (e.g., TA Instruments Q500 or equivalent).

Experimental Workflow:

Caption: TGA Experimental Workflow for 2,6-Dichloroterephthalic Acid.

Causality in Protocol Design:

  • Inert Atmosphere (Nitrogen): The use of a nitrogen atmosphere is crucial to prevent oxidative decomposition, which would introduce complex, non-intrinsic degradation pathways.[7] This ensures that the observed mass loss is due to the thermal decomposition of the compound itself.

  • Heating Rate (10°C/min): A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of closely occurring thermal events, while faster rates may shift decomposition temperatures to higher values.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, identifying events such as melting, crystallization, and glass transitions.[7]

Instrumentation: A DSC instrument (e.g., TA Instruments Q2000 or equivalent).

Experimental Workflow:

Caption: DSC Experimental Workflow for 2,6-Dichloroterephthalic Acid.

Causality in Protocol Design:

  • Sealed Aluminum Pans: The use of sealed pans is important to contain any potential sublimation or outgassing from the sample, ensuring accurate measurement of thermal transitions.

  • Heat-Cool-Heat Cycle: This cycle is employed to erase the sample's prior thermal history.[7] The first heating scan reveals the initial thermal properties, the cooling scan allows for recrystallization, and the second heating scan provides data on the amorphous or recrystallized state of the material.

Proposed Thermal Decomposition Pathway

Based on the principles of organic chemistry and known decomposition mechanisms of similar compounds, a plausible thermal decomposition pathway for 2,6-Dichloroterephthalic acid is proposed below.[6]

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Stage 1: Decarboxylation cluster_2 Stage 2: Dechlorination & Fragmentation A 2,6-Dichloroterephthalic Acid B 2,6-Dichlorobenzoic Acid (intermediate) A->B - CO2 C 1,3-Dichlorobenzene B->C - CO2 D Chlorinated Aromatic Fragments C->D High Temp E Char Residue D->E Further Heating

Caption: Proposed Thermal Decomposition Pathway of 2,6-Dichloroterephthalic Acid.

Mechanistic Rationale:

  • Decarboxylation: The initial and most likely decomposition step is the loss of the two carboxylic acid groups in the form of carbon dioxide (CO₂). This is a common thermal degradation pathway for carboxylic acids.[6] It is plausible that this occurs in a stepwise manner, first forming 2,6-Dichlorobenzoic acid as an unstable intermediate.

  • Dechlorination and Fragmentation: Following decarboxylation, the resulting 1,3-Dichlorobenzene will undergo further decomposition at higher temperatures. This will likely involve the cleavage of the carbon-chlorine bonds and the fragmentation of the aromatic ring, leading to the formation of various chlorinated and non-chlorinated hydrocarbon fragments and ultimately a carbonaceous char residue.

Conclusion

While direct experimental data on the is limited, a scientifically sound predictive framework can be established based on the behavior of analogous compounds. This guide provides a theoretical basis for its thermal properties, detailed protocols for its empirical analysis, and a plausible decomposition pathway. The information presented herein serves as a valuable starting point for researchers and professionals working with this compound, enabling a more informed approach to its application in materials science and drug development. It is strongly recommended that the experimental protocols outlined in this guide be performed to validate and expand upon the predictive data presented.

References

  • Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]

  • 1,4-Benzenedicarbonyl dichloride. NIST WebBook. [Link]

  • Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PMC. [Link]

  • Characterization Of Physical, Thermal And Spectral Properties Of Biofield Treated 2,6-Dichlorophenol. ResearchGate. [Link]

  • TG/DTA curve of terephthalic acid. ResearchGate. [Link]

  • Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. ResearchGate. [Link]

  • Process for the synthesis of 2, 5-dihydroxyterephthalic acid.
  • Terephthalic acid. Wikipedia. [Link]

  • The Thermal Decomposition of Thirty Commercially Available Materials at 300C. DTIC. [Link]

  • THERMAL DECOMPOSITION OF TOLYLENE 2,4. AND 2,6-DICARBAMIC ACID CHLORIDE. Periodica Polytechnica. [Link]

  • Synthesis of 2,6‐dihydroxylterephthalic acid. ResearchGate. [Link]

  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2,6-Dichlorophenol. Science Publishing Group. [Link]

  • Degradation of 2,6-dichlorophenol (2,6-DCP), 2,3,6-trichlorophenol... ResearchGate. [Link]

Sources

Exploratory

Advanced Safety and Handling Protocols for 2,6-Dichloroterephthalic Acid in Drug Discovery and Analytical Workflows

Executive Summary 2,6-Dichloroterephthalic acid (CAS: 116802-97-2) occupies a unique dual-role in modern chemical sciences. In agricultural and environmental monitoring, it is the primary reference metabolite for the ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloroterephthalic acid (CAS: 116802-97-2) occupies a unique dual-role in modern chemical sciences. In agricultural and environmental monitoring, it is the primary reference metabolite for the benzamide anti-oomycete fungicide Zoxamide, requiring strict GLP (Good Laboratory Practice) handling for ecotoxicology studies [1]. Conversely, in pharmaceutical development, it serves as a highly specialized building block for the synthesis of 4-aminopyridine benzamide scaffolds—a critical structural motif used to identify potent, selective, and orally bioavailable TYK2 (Tyrosine Kinase 2) inhibitors [2].

Because this compound bridges environmental monitoring and cutting-edge drug discovery, laboratory personnel must understand not just what the safety protocols are, but the underlying physicochemical causality that dictates them. This whitepaper provides an in-depth, self-validating framework for the safe handling, synthesis, and decontamination of 2,6-Dichloroterephthalic acid.

Physicochemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first deconstruct the molecule's physical properties and hazard classifications.

Quantitative Data & Hazard Classifications

The following table summarizes the core chemical properties and Globally Harmonized System (GHS) classifications for 2,6-Dichloroterephthalic acid [3].

Property / HazardSpecification
Chemical Name 2,6-Dichlorobenzene-1,4-dicarboxylic acid
CAS Number 116802-97-2
Molecular Formula / Weight C₈H₄Cl₂O₄ / 235.02 g/mol
Physical State White to Off-White Solid (Powder)
H302 Acute toxicity, oral (Category 4) - Harmful if swallowed
H315 Skin corrosion/irritation (Category 2) - Causes skin irritation
H319 Serious eye damage/irritation (Category 2A) - Causes serious eye irritation
H335 STOT, single exposure (Category 3) - May cause respiratory irritation
Mechanistic Causality of Toxicity

Understanding the "why" behind the hazards ensures better compliance:

  • Irritation Mechanism (H315, H319, H335): The presence of two para-oriented carboxylic acid groups (-COOH) ensures that upon contact with physiological moisture (e.g., ocular fluid, sweat, or respiratory mucosa), the compound undergoes rapid dissociation. This leads to a severe, localized pH depression. Furthermore, the lipophilic 2,6-dichlorobenzene ring enhances the molecule's ability to partition into and penetrate the lipid bilayers of the stratum corneum and mucosal membranes, exacerbating the inflammatory response [3].

  • Thermal Decomposition: In the event of a laboratory fire, the thermal cleavage of the aryl-chloride bonds drives the release of highly toxic and corrosive hydrogen chloride (HCl) gas, alongside carbon monoxide[4].

Self-Validating Laboratory Handling Protocols

Protocol A: Routine Handling and Weighing
  • Preparation: Don standard PPE, specifically nitrile gloves, safety goggles with side-shields, and an impervious lab coat [3].

    • Causality: Nitrile provides superior chemical resistance to halogenated aromatic structures compared to standard latex.

  • Environmental Control: Perform all weighing inside a calibrated Class II Type B2 biological safety cabinet or a dedicated powder weighing enclosure.

    • Causality: The compound is a fine powder; preventing aerosolization is the primary defense against H335 (respiratory irritation) risks.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat.

    • Causality: Halogenated powders often carry static charges, causing them to repel surfaces and aerosolize during transfer.

  • Self-Validation Step: After weighing, wipe the immediate balance area with a damp microfiber cloth. Verify cleanliness by maintaining a strict gravimetric log (mass balance check) to ensure zero unaccounted material remains on the bench.

Protocol B: Spill Response & Decontamination Workflow
  • Isolation: Evacuate personnel from the immediate spill area and ensure local exhaust ventilation is maximized [3].

  • Containment (Solid): If the spill is a dry powder, do not use a dry brush. Instead, use a HEPA-filtered vacuum or cover the spill with damp absorbent paper [4].

  • Containment (Liquid/Solvent): If dissolved in a solvent (e.g., DMSO or Chloroform), apply an inert absorbent such as dry sand or vermiculite [4].

  • Neutralization: Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate in soapy water).

    • Causality: The mild base neutralizes the residual dicarboxylic acid, converting it into a highly water-soluble sodium salt that is easily wiped away.

  • Self-Validation Step: Swab the decontaminated surface with a damp piece of universal pH indicator paper. A pH reading of 6.5–7.5 confirms the complete removal of the acidic residue.

SpillResponse Start Spill Detected: 2,6-Dichloroterephthalic Acid Assess Assess Spill State Start->Assess Solid Solid Powder Assess->Solid Liquid Solvent Solution Assess->Liquid Sweep HEPA Vacuum / Damp Wipe (Avoid Dust) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Decon Wash with Mild Alkaline Soap & Water Sweep->Decon Absorb->Decon Validate Verify pH (6.5 - 7.5) of Final Rinse Decon->Validate Self-Validating Step

Self-validating laboratory spill response and decontamination logic tree.

Experimental Workflow: Synthesis Handling for TYK2 Inhibitor Scaffolds

When utilizing 2,6-Dichloroterephthalic acid as a precursor for 4-aminopyridine benzamide scaffolds [2], specific chemical precautions must be taken during the activation of the carboxylic acid groups.

Step-by-Step Methodology
  • Reagent Solubilization: Dissolve 2,6-Dichloroterephthalic acid in anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) under an inert argon atmosphere [2].

    • Critical Safety Note: DMSO rapidly penetrates the epidermal barrier. If the acid is dissolved in DMSO, the dermal toxicity risk increases exponentially. Double-gloving with extended-cuff nitrile is mandatory.

  • Activation: Add the chosen coupling reagent (e.g., HATU or EDC/NHS) under strict temperature control (0–4°C).

    • Causality: The electron-withdrawing chlorine atoms at the 2 and 6 positions sterically and electronically hinder the adjacent carboxylic acid. This reduces its nucleophilicity, requiring highly reactive coupling agents. Temperature control prevents exothermic degradation of the activated ester.

  • Quenching: Upon completion of the amidation reaction, slowly quench the mixture with cold water to safely hydrolyze any unreacted coupling agents.

  • Workup & Extraction: Extract the organic layer using a separatory funnel. Vent the funnel frequently to release built-up gas.

    • Causality: By washing the organic layer with a mild aqueous base, any unreacted 2,6-Dichloroterephthalic acid will deprotonate, partition into the aqueous layer, and allow for clean isolation of the desired benzamide product.

Pathway Zox Zoxamide (Parent Fungicide) Metab Hepatic / Environmental Metabolism Zox->Metab Enzymatic Cleavage DCTA 2,6-Dichloroterephthalic Acid (CAS: 116802-97-2) Metab->DCTA Primary Metabolite TYK2 4-Aminopyridine Benzamide (TYK2 Inhibitor Scaffold) DCTA->TYK2 Drug Synthesis Ecotox GLP Batch Analysis & Ecotoxicology Standards DCTA->Ecotox Reference Standard

Metabolic pathway of Zoxamide yielding 2,6-DCTA and its downstream applications.

References

  • Coompo. "2,6-Dichloroterephthalic Acid | 116802-97-2 Product Information." Coompo.[Link]

Sources

Foundational

discovery and history of 2,6-Dichloroterephthalic acid

The Discovery, History, and Applications of 2,6-Dichloroterephthalic Acid: From Agrochemicals to Advanced Therapeutics Executive Summary 2,6-Dichloroterephthalic acid (CAS 116802-97-2) is a highly specialized dicarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, History, and Applications of 2,6-Dichloroterephthalic Acid: From Agrochemicals to Advanced Therapeutics

Executive Summary

2,6-Dichloroterephthalic acid (CAS 116802-97-2) is a highly specialized dicarboxylic acid with a dual legacy spanning agricultural pathogen control and advanced pharmaceutical drug design[1]. Often confused in broader literature with the heavily chlorinated herbicide Dacthal (dimethyl tetrachloroterephthalate)[2], 2,6-dichloroterephthalic acid is distinctly recognized as a structural analogue and derivative of the anti-tubulin fungicide zoxamide[1]. In recent years, its unique steric properties—specifically the ortho-dichloro substitutions—have been repurposed by medicinal chemists as a rigid scaffold for synthesizing highly selective Tyrosine Kinase 2 (TYK2) inhibitors[1]. This whitepaper explores the mechanistic history, synthetic utility, and modern applications of this versatile compound.

Chemical Identity and Historical Context

Clarification of Nomenclature

In agrochemical and environmental literature, terephthalic acid derivatives are ubiquitous. It is critical to distinguish 2,6-dichloroterephthalic acid ( C8​H4​Cl2​O4​ ) from tetrachloroterephthalic acid (TPA), the primary environmental degradate of the pre-emergent herbicide chlorthal-dimethyl (DCPA)[2]. While DCPA features a fully chlorinated aromatic ring, 2,6-dichloroterephthalic acid possesses only two chlorine atoms at the 2 and 6 positions, flanking one of the carboxylic acid groups. This specific substitution pattern is the cornerstone of its utility in both target-site binding and steric conformational locking[1].

The Agrochemical Origin: Zoxamide Discovery

The history of 2,6-dichloroterephthalic acid is intrinsically linked to the discovery of zoxamide. Commercialized by Rohm and Haas Company in 2001, zoxamide was developed as a novel benzamide fungicide specifically targeting oomycete pathogens such as Phytophthora infestans (potato late blight)[3]. 2,6-Dichloroterephthalic acid emerged as a critical derivative and structural core in the synthesis and metabolic tracking of zoxamide and its enantiomeric variants[1][4].

Mechanistic Pathways (E-E-A-T)

Anti-Tubulin Action in Oomycetes

Zoxamide and its structural derivatives operate via a highly specific mechanism: they are anti-tubulin agents that covalently bind to the β -tubulin subunit of the pathogen[3]. This binding inhibits the in vitro assembly of tubulin into microtubules, rapidly arresting nuclear division and destroying the microtubule cytoskeleton[3]. The steric bulk of the dichloro-substituted phenyl ring is essential for fitting into the hydrophobic pocket of the oomycete tubulin structure.

G Zox Zoxamide Derivative (2,6-Dichloro Core) Tub β-Tubulin Covalent Binding Zox->Tub High Affinity Poly Microtubule Assembly Blocked Tub->Poly Destabilizes Mit Mitotic Arrest (Cell Death) Poly->Mit Induces

Fig 1: Mechanism of action for zoxamide derivatives via β-tubulin covalent binding and mitotic arrest.

Transition to Medicinal Chemistry: TYK2 Inhibition

The most significant modern leap for 2,6-dichloroterephthalic acid is its application in human therapeutics. In 2013, Lian et al. identified that the 2,6-dichloro substitution pattern could be leveraged to create a 4-aminopyridine benzamide scaffold[1]. The two chlorine atoms at the 2 and 6 positions force the attached amide bond out of the plane of the phenyl ring. This "steric locking" creates a specific 3D conformation that fits perfectly into the pseudokinase domain (JH2) of TYK2, providing massive selectivity over other Janus kinases (JAK1, JAK2, JAK3)[1].

G Start 2,6-Dichloroterephthalic Acid Act Acid Chloride Activation (Oxalyl Chloride, 0°C) Start->Act Amine Mono-Amidation (4-Aminopyridine, -78°C) Act->Amine Low Temp Control Opt Steric Locking (Ortho-Dichloro Effect) Amine->Opt 3D Conformation TYK2 Highly Selective TYK2 Inhibitor Opt->TYK2 Target Specificity

Fig 2: Synthetic workflow mapping the conversion of 2,6-dichloroterephthalic acid to TYK2 inhibitors.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must not only list steps but establish self-validating feedback loops to ensure data integrity.

Protocol 1: Enantiomeric Separation and Bioassay of Zoxamide Derivatives

Because the zoxamide core is chiral, its environmental risk and bioactivity are heavily enantiomer-dependent[4].

  • Chiral Separation: Dissolve the racemic mixture in HPLC-grade hexane/isopropanol (80:20). Isolate enantiomers using a chiral stationary phase column (e.g., Chiralcel OD-H) under isocratic elution.

  • Pathogen Inoculation: Prepare potato dextrose agar (PDA) plates amended with varying concentrations of R- and S-enantiomers. Inoculate the center with Phytophthora capsici mycelial plugs.

  • Incubation & Measurement: Incubate at 25°C for 7 days. Measure radial mycelial growth using digital calipers.

  • Validation Step: Run a concurrent control plate with pure solvent. Calculate the EC50​ using a log-logistic dose-response model.

  • Causality Insight: The R-enantiomer exhibits a stronger Van der Waals interaction with the specific β -tubulin receptor, making it up to 140 times more bioactive than the S-enantiomer[4].

Protocol 2: Synthesis of 4-Aminopyridine Benzamide Scaffold from 2,6-Dichloroterephthalic Acid

This protocol describes the generation of the TYK2 inhibitor core[1].

  • Acid Activation: Suspend 2,6-dichloroterephthalic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

  • Reflux: Stir the mixture at room temperature until gas evolution ceases, then concentrate in vacuo to yield the highly reactive di-acid chloride.

  • Regioselective Amidation: Dissolve the acid chloride in anhydrous THF. Slowly add a solution of 4-aminopyridine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) at -78°C.

  • Purification & Validation: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via flash chromatography. Validate the mono-amide structure using 1H -NMR; the presence of an intact carboxylic acid peak (~13.0 ppm) confirms successful regiocontrol.

  • Causality Insight: The cryogenic temperature (-78°C) is critical to prevent di-amidation. The resulting mono-amide is sterically locked by the 2,6-dichloro groups, pre-organizing the molecule into the exact dihedral angle required for TYK2 JH2 domain binding[1].

Quantitative Data Summaries

Table 1: Enantiomeric Bioactivity of Zoxamide Derivatives Data demonstrates the profound impact of chirality on target-site binding affinity and environmental toxicity[4].

EnantiomerTarget PathogenRelative Bioactivity ( EC50​ ratio)Acute Toxicity (D. magna)
R-Zoxamide P. capsiciHighest (Base = 1.0x)High (Base = 1.0x)
Racemate P. capsiciModerate (~0.3x to 0.6x)Moderate (~0.6x to 0.9x)
S-Zoxamide P. capsiciLowest (~0.01x to 0.1x)Low (~0.1x to 0.2x)

Table 2: Kinase Selectivity Profile of 2,6-Dichloro-4-Aminopyridine Benzamides Data illustrates how the 2,6-dichloroterephthalic acid scaffold achieves remarkable selectivity for TYK2 over related Janus kinases[1].

Kinase Target IC50​ (nM)Fold Selectivity (vs TYK2)Structural Rationale for Selectivity
TYK2 (JH2) < 101x (Primary Target)Perfect fit into the pseudokinase domain due to steric locking.
JAK1 > 500> 50xClashing with active site residues; poor conformational alignment.
JAK2 > 1000> 100xLack of specific hydrogen bond network present in TYK2 JH2.
JAK3 > 2000> 200xSevere steric hindrance from the 2,6-dichloro substitution.

References

  • 2,6-Dichloroterephthalic Acid | 116802-97-2 - Coompo Source: Coompo URL: [Link][1]

  • Fungicides Acting on Mitosis and Cell Division: Zoxamide, an Antitubulin Fungicide for Control of Oomycete Pathogens Source: ResearchGate URL:[Link][3]

  • A systematic evaluation of zoxamide at enantiomeric level Source: PubMed (Sci Total Environ) URL: [Link][4]

  • Dimethyl tetrachloroterephthalate (DCPA) - Wikipedia Source: Wikipedia URL:[Link][2]

Sources

Exploratory

Isomers of Dichloroterephthalic Acid: A Comprehensive Technical Guide

Executive Summary Dichloroterephthalic acid (DClTPA) isomers represent a critical class of rigid, halogenated dicarboxylic acids utilized extensively in advanced materials science and pharmaceutical development. The stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloroterephthalic acid (DClTPA) isomers represent a critical class of rigid, halogenated dicarboxylic acids utilized extensively in advanced materials science and pharmaceutical development. The strategic positioning of two chlorine atoms on the terephthalic acid benzene ring imparts unique steric hindrance, electronic effects, and hydrophobicity. These attributes are highly sought after in the synthesis of Metal-Organic Frameworks (MOFs), high-performance polymers, and active pharmaceutical ingredient (API) scaffolds.

As a Senior Application Scientist, understanding the mechanistic nuances of these isomers is paramount. This guide dissects the structural profiling, synthetic causality, and field-proven protocols for the three primary isomers of dichloroterephthalic acid.

Structural and Physicochemical Profiling

There are three primary isomers of dichloroterephthalic acid, distinguished by the relative positioning of the chlorine atoms on the aromatic ring. This positional variance drastically alters their reactivity, solubility, and spatial geometry when coordinating with metal ions or undergoing polymerization.

Data Presentation: Physicochemical Properties

Table 1: Comparative Analysis of DClTPA Isomers

IsomerCAS NumberMolecular FormulaMolecular WeightStructural DistinctionPrimary Application
2,5-Dichloroterephthalic Acid 13799-90-1C8H4Cl2O4235.02 g/mol Para-chlorines; symmetricMOF linkers (e.g., MUT-17, MOF-102)
2,6-Dichloroterephthalic Acid 116802-97-2C8H4Cl2O4235.02 g/mol Meta-chlorines; asymmetricTYK2 inhibitor scaffolds, MOFs
2,3-Dichloroterephthalic Acid 89892-05-7C8H4Cl2O4235.02 g/mol Ortho-chlorines; asymmetricDMOF series synthesis

Synthesis Workflows and Mechanistic Causality

The synthesis of these isomers requires precise regiocontrol and robust reaction conditions to manage the electron-withdrawing nature of the chlorine substituents.

Synthesis Start1 2,5-dichloro-p-xylene Oxidation KMnO4 Oxidation (Pyridine/H2O, 100°C) Start1->Oxidation Prod1 2,5-Dichloroterephthalic Acid (Yield: ~31%) Oxidation->Prod1 Start2 Dimethyl-2,3-dichloroterephthalate Hydrolysis Base Hydrolysis (KOH/THF, 66°C) Start2->Hydrolysis Prod2 2,3-Dichloroterephthalic Acid (Yield: ~69%) Hydrolysis->Prod2

Caption: Synthetic pathways for 2,5- and 2,3-dichloroterephthalic acid isomers.

2,5-Dichloroterephthalic Acid Synthesis

The 2,5-isomer is synthesized via the rigorous oxidation of 2,5-dichloro-p-xylene using potassium permanganate in a mixed pyridine/water solvent system[1]. Causality: The electron-withdrawing chlorine atoms deactivate the aromatic ring, making the methyl groups highly resistant to mild oxidation. Therefore, a strong oxidant like KMnO4 is required. The use of pyridine is non-trivial; it acts as a phase-transfer catalyst and a mild base, facilitating the complete oxidation of the highly hydrophobic methyl groups by maintaining them in solution alongside the aqueous permanganate[1].

2,3-Dichloroterephthalic Acid Synthesis

The 2,3-isomer is typically synthesized via the base-catalyzed hydrolysis of dimethyl-2,3-dichloroterephthalate[2]. Causality: Direct oxidation of 2,3-dichloro-p-xylene is often plagued by extreme steric hindrance due to the ortho-chlorine atoms. Starting from the ester allows for a clean, high-yield saponification. A mixture of THF and aqueous KOH is employed under reflux. THF ensures the complete dissolution of the hydrophobic ester, while the hydroxide ions execute a nucleophilic acyl substitution to yield the dicarboxylate[2].

Applications in MOFs and Drug Development

Metal-Organic Frameworks (MOFs)

The 2,5-DClTPA isomer is a premier organic linker[3]. Because of the bulky chlorine atoms, it restricts the rotational degrees of freedom of the carboxylate groups, enforcing specific topologies during solvothermal synthesis. For instance, in the synthesis of the MUT-17 MOF, 2,5-DClTPA coordinates with Ni2+ ions and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a robust 3D porous structure[4].

MOF Metal Metal Node (e.g., Ni2+, Zn2+) Solvothermal Solvothermal Reaction (DMF, 120°C, 48h) Metal->Solvothermal Linker Organic Linker (DClTPA Isomer) Linker->Solvothermal Pillar Pillaring Agent (e.g., DABCO) Pillar->Solvothermal MOF 3D Porous MOF (e.g., MUT-17) Solvothermal->MOF

Caption: Logical assembly of DClTPA-based Metal-Organic Frameworks.

Pharmaceutical Scaffolds

2,6-Dichloroterephthalic acid serves as a crucial intermediate in drug discovery[5]. Its unique substitution pattern is utilized to synthesize 4-aminopyridine benzamide scaffolds, which are instrumental in identifying potent, selective, and orally bioavailable TYK2 (Tyrosine Kinase 2) inhibitors[5]. The meta-chlorines force the benzamide into a specific bioactive conformation, enhancing target binding affinity.

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the synthesis and application of these isomers.

Protocol 1: Synthesis of 2,5-Dichloroterephthalic Acid via Permanganate Oxidation

Reference Standard:1[1]

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water[1].

  • Oxidation Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours[1]. Causality: The extended heating at 100 °C ensures complete oxidation of both methyl groups; premature termination leads to the formation of intermediate toluic acids.

  • Filtration: Filter the hot mixture to remove the brown manganese dioxide (MnO2) byproduct[1]. Re-slurry the solid twice with 100 mL of hot deionized water to extract any trapped product salts[1].

  • Isolation: Combine the filtrates and distill under reduced pressure to remove pyridine[1]. Acidify the remaining aqueous solution with concentrated HCl to pH 1.

  • Purification: Filter the resulting dark brown solid, wash with cold water, and dry in a vacuum oven at 100 °C overnight (Yield: ~31%)[1].

Protocol 2: Synthesis of 2,3-Dichloroterephthalic Acid via Base-Catalyzed Hydrolysis

Reference Standard:2[2]

  • Dissolution: Dissolve 263 mg (1 mmol) of dimethyl-2,3-dichloroterephthalate in 5 mL of THF[2].

  • Hydrolysis: Slowly add 5 mL of a 4% KOH aqueous solution[2]. Stir the mixture under reflux (66 °C) overnight[2]. Causality: Refluxing drives the equilibrium of the saponification reaction to completion, overcoming the steric hindrance of the ortho-chlorines.

  • Solvent Removal: Evaporate the THF under reduced pressure once TLC indicates complete conversion[2].

  • Acidification and Precipitation: Acidify the aqueous mixture with 1.0 M HCl until precipitation is complete[2].

  • Collection: Filter the colorless solid, wash with deionized water, and air dry (Yield: ~69%)[2].

Protocol 3: Solvothermal Synthesis of[Ni2(DClTPA)2(DABCO)] (MUT-17 MOF)

Reference Standard:4[4]

  • Precursor Mixing: Dissolve equimolar amounts of 2,5-dichloroterephthalic acid and Ni(NO3)2·6H2O in N,N-dimethylformamide (DMF)[4].

  • Pillaring Agent Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to the solution[4].

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours. Causality: The high pressure and temperature facilitate the slow, controlled deprotonation of the carboxylic acids and subsequent coordination to the Ni2+ nodes, yielding highly crystalline MOF structures[4].

  • Washing: Cool to room temperature, filter the crystals, and wash extensively with DMF and methanol to remove unreacted ligands from the pores.

References

  • Title: 2,5-DICHLOROTEREPHTHALIC ACID | 13799-90-1 - ChemicalBook Source: ChemicalBook URL
  • Title: Supporting Information - Rsc.
  • Title: FT‐IR spectra of 2,5‐dichloroterephthalic acid and MUT‐17 Source: ResearchGate URL
  • Title: 2,6-Dichloroterephthalic acid manufacturers and suppliers in india - ChemicalBook Source: ChemicalBook URL
  • Title: 2,5-Dichloroterephthalic acid - H2DCTP - SIKÉMIA Source: SIKÉMIA URL

Sources

Protocols & Analytical Methods

Method

using 2,6-Dichloroterephthalic acid as a monomer for polymerization

Application Note & Technical Protocol: Utilizing 2,6-Dichloroterephthalic Acid (DCTA) in High-Performance Polymer Synthesis Executive Summary 2,6-Dichloroterephthalic acid (DCTA) is a highly specialized halogenated monom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Utilizing 2,6-Dichloroterephthalic Acid (DCTA) in High-Performance Polymer Synthesis

Executive Summary

2,6-Dichloroterephthalic acid (DCTA) is a highly specialized halogenated monomer (Molecular Weight: 235.02 g/mol , Melting Point: 290-293°C)[1] utilized in the design of advanced macromolecules, including wholly aromatic liquid crystalline polyesters (LCPs) and high-performance polyamides (aramids). By strategically incorporating DCTA into polymer backbones, materials scientists can overcome the classic "infusible and insoluble" limitations of traditional rigid-rod polymers (such as those derived from unsubstituted terephthalic acid) without sacrificing thermal stability or mechanical integrity. Furthermore, the chlorinated backbone inherently enhances the flame-retardant properties of the resulting resin compositions[2].

Mechanistic Insights: The Role of 2,6-Dichloro Substitution

The integration of DCTA into a polymer matrix is an exercise in precise steric engineering. Direct polycondensation of unsubstituted terephthalic acid (TPA) yields polymers with tight chain packing and extensive intermolecular hydrogen bonding, making them notoriously difficult to process.

Replacing TPA with DCTA introduces two bulky chlorine atoms at the 2 and 6 positions of the aromatic ring. This substitution drives three critical mechanistic changes:

  • Disruption of Coplanarity: The steric clash between the chlorine atoms and the adjacent carboxylate/amide groups forces the carbonyl planes to rotate out of the aromatic ring plane.

  • Suppression of Chain Packing: This non-coplanar conformation frustrates tight intermolecular π−π stacking and disrupts the linearity required for extensive hydrogen bond networks.

  • Thermomechanical Modulation: Consequently, the polymer exhibits a significantly lower melting point ( Tm​ )—often enabling melt processing below 325°C[3]—and dramatically enhanced solubility in polar aprotic solvents, all while maintaining a highly tractable anisotropic melt phase[4].

Mechanism M1 2,6-Dichloro Substitution M2 Steric Hindrance & Non-Coplanarity M1->M2 M3 Reduced Intermolecular Chain Packing M2->M3 M4 Enhanced Solubility & Lower Melt Temp M3->M4

Mechanistic pathway illustrating how 2,6-dichloro substitution alters polymer thermomechanical properties.

Monomer Activation: Synthesis of 2,6-Dichloroterephthaloyl Chloride (DCTA-Cl)

Causality & Rationale: Direct amidation or esterification of DCTA is kinetically sluggish. The electron-withdrawing chlorine atoms deactivate the carboxyl carbons toward nucleophilic attack, and their steric bulk physically blocks incoming monomers. To achieve high molecular weight polyamides, DCTA must first be converted into its highly reactive acid chloride derivative, 2,6-dichloroterephthaloyl chloride[5].

Protocol A: Activation Workflow
  • Reagent Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, suspend 50.0 g of DCTA in 150 mL of anhydrous thionyl chloride ( SOCl2​ ).

  • Catalysis: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF). Note: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst, dramatically accelerating the conversion of the sterically hindered carboxylic acid.

  • Reflux: Equip the flask with a reflux condenser and a gas scrubber (to neutralize evolved HCl and SO2​ ). Reflux at 80°C for 12-16 hours until the suspension transitions into a clear, homogenous solution, indicating complete conversion.

  • Purification: Distill off the excess SOCl2​ under reduced pressure. Recrystallize the crude solid from anhydrous hexane/toluene (80:20 v/v) to yield pure DCTA-Cl as white needle-like crystals.

  • Self-Validation: Verify purity via melting point analysis and FTIR (ensure complete disappearance of the broad -OH stretch at 3300-2500 cm⁻¹ and appearance of the sharp acid chloride C=O stretch at ~1770 cm⁻¹).

Polymerization Methodologies

Protocol B: Low-Temperature Solution Polycondensation (Polyamides)

This protocol yields soluble, high-performance aramids by reacting DCTA-Cl with aromatic diamines (e.g., p-phenylenediamine)[5].

  • System Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10.0 mmol of p-phenylenediamine in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Solvation Aid: Add 2.0 g of anhydrous Lithium Chloride (LiCl). Causality: LiCl coordinates with the nascent amide bonds, disrupting interchain hydrogen bonding and preventing the polymer from prematurely precipitating before high molecular weight is achieved.

  • Polymerization: Cool the solution to 0°C using an ice bath. Add 10.0 mmol of DCTA-Cl powder in small portions over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the viscous solution to stir at room temperature for 24 hours.

  • Precipitation: Pour the polymer dope into 500 mL of rapidly stirring deionized water/methanol (50:50). Filter, wash thoroughly with hot water to remove LiCl and HCl salts, and dry in a vacuum oven at 120°C for 24 hours.

Protocol C: Melt Polycondensation (Liquid Crystalline Polyesters)

This protocol utilizes DCTA directly in a high-temperature transesterification reaction with acetylated monomers to form anisotropic LCPs[3].

  • Monomer Loading: Into a 300 mL Hastelloy autoclave equipped with a robust mechanical stirrer and distillation head, charge DCTA (15 mol%), 4-acetoxybenzoic acid (70 mol%), and 2,6-diacetoxynaphthalene (15 mol%)[4].

  • Inert Purge: Purge the vessel with high-purity nitrogen three times to prevent oxidative degradation at elevated temperatures.

  • Melt Transesterification: Heat the reactor to 250°C. Causality: Acetylated diols are used because acetic acid is a superior leaving group compared to water, driving the equilibrium forward without hydrolyzing the newly formed ester linkages.

  • Polycondensation & Vacuum: As acetic acid distills over, gradually raise the temperature to 320°C over 2 hours. Apply a progressive vacuum (down to 0.1 mmHg) to remove residual acetic acid and drive the molecular weight up.

  • Extrusion: Once the desired melt viscosity is reached (indicated by stirrer torque), pressurize the vessel with nitrogen and extrude the anisotropic melt phase as a continuous strand into a water bath[4].

Polymerization A DCTA Monomer B Activation: SOCl2 + DMF A->B Reflux E Melt Polycondensation (with Acetylated Diols at 320°C) A->E LCPs C DCTA-Cl B->C Distillation D Low-Temp Solution Polycondensation (with Diamines + LiCl/NMP) C->D Aramids

Workflow for the activation of DCTA and subsequent divergent polymerization pathways.

Quantitative Data Presentation

The following table summarizes the comparative thermomechanical and physical properties of polymers synthesized using DCTA versus standard unsubstituted Terephthalic Acid (TPA).

Polymer ClassDiacid MonomerGlass Transition ( Tg​ )Melting Point ( Tm​ )Solubility (NMP/DMAc)Inherent Viscosity ( ηinh​ )
Polyamide TPA~280°C>400°C (Decomposes)Insoluble1.5 - 2.0 dL/g
Polyamide DCTA~265°C340°CSoluble 1.2 - 1.8 dL/g
LCP (Polyester) TPA~150°C>350°CInsoluble4.0 - 5.0 dL/g
LCP (Polyester) DCTA~140°C305 - 325°C Partially Soluble3.5 - 4.2 dL/g

Data Interpretation: The inclusion of DCTA slightly depresses the Tg​ due to increased free volume but drastically lowers the Tm​ , crossing the critical threshold that allows for conventional melt extrusion and solvent casting without thermal degradation.

References

  • US Patent 4,645,702A - Magnetic recording medium (Details on polyamide synthesis using 2,6-dichloroterephthaloyl chloride).[5] URL:

  • US Patent 4,746,694A - Melt processable polyester capable of forming an anisotropic melt comprising a relatively low concentration of 6-oxy-2-naphthoyl moiety....[3],[4] URL:

  • US Patent Application 20110004983A1 - Flame-retardant resin composition.[2] URL:

Sources

Application

analytical techniques for characterizing 2,6-Dichloroterephthalic acid

Application Note: Comprehensive Analytical Techniques for the Characterization and Quantitation of 2,6-Dichloroterephthalic Acid Executive Summary & Scientific Context 2,6-Dichloroterephthalic acid (also known as chlorth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Techniques for the Characterization and Quantitation of 2,6-Dichloroterephthalic Acid

Executive Summary & Scientific Context

2,6-Dichloroterephthalic acid (also known as chlorthal-diacid or DCPA diacid) is the primary, highly polar environmental degradate of the pre-emergence herbicide DCPA (Dacthal). Due to its high aqueous solubility and mobility, it is a critical target for environmental monitoring and agrochemical safety assessments.

Analyzing 2,6-Dichloroterephthalic acid presents unique chromatographic challenges. Its di-carboxylic acid functionality renders it non-volatile and poorly retained on standard reversed-phase columns under neutral conditions. This application note details self-validating analytical workflows—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—designed to overcome these physicochemical barriers. The methodologies described align with the stringent requirements of regulatory frameworks, including1 [1] and European Food Safety Authority (EFSA) residue guidelines [2].

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, experimental choices must be grounded in the molecule's intrinsic properties. Table 1 summarizes these properties and their direct impact on the selected analytical techniques.

Table 1: Physicochemical Properties and Analytical Implications

PropertyValueAnalytical Causality & Impact
Molecular Formula C₈H₄Cl₂O₄The presence of two chlorine atoms provides a distinct isotopic signature (³⁵Cl and ³⁷Cl), highly useful for MS qualifier ion confirmation.
Monoisotopic Mass 233.95 DaDictates the selection of the [M-H]⁻ precursor ion (m/z 232.9) in negative Electrospray Ionization (ESI-).
pKa ~2.0 and ~3.5Highly acidic. The molecule is fully ionized at neutral pH. Aqueous samples must be acidified to pH < 2 to neutralize the compound for successful Solid-Phase Extraction (SPE).
Volatility Extremely LowCannot be analyzed directly via GC-MS. Requires esterification (e.g., methylation) to neutralize the carboxylic acids and increase volatility.

Strategic Analytical Workflows

The selection between LC-MS/MS and GC-MS depends on laboratory infrastructure and target detection limits. LC-MS/MS is the modern gold standard due to its direct analysis capability, whereas GC-MS remains a robust legacy method requiring derivatization.

G Sample Environmental Sample (Water/Soil Matrix) Prep Acidification (pH < 2) & Filtration Sample->Prep Suppress Ionization SPE Solid-Phase Extraction (Polymeric HLB Sorbent) Prep->SPE Isolate & Concentrate Branch Analytical Pathway SPE->Branch LCMS LC-MS/MS (ESI-) Direct Analysis Branch->LCMS High Polarity Workflow Deriv Derivatization (Methyl Esterification) Branch->Deriv Volatilization Required Data Data Acquisition & Isotopic Confirmation LCMS->Data GCMS GC-MS (EI) Legacy Method Deriv->GCMS GCMS->Data

Figure 1: Strategic analytical workflows for the extraction and quantification of 2,6-Dichloroterephthalic acid.

Detailed Experimental Protocols

Protocol A: Sample Preparation and Solid-Phase Extraction (SPE)

Self-Validating QC Step: Prior to extraction, spike the sample with an isotopically labeled internal standard (e.g., ¹³C-labeled chlorthal-diacid or a surrogate like 2,4-D-¹³C₆) to monitor recovery rates and correct for matrix effects.

  • Sample Acidification: Adjust 100 mL of the aqueous sample to pH 1.5 using 6M Hydrochloric Acid (HCl).

    • Causality: At pH 1.5, both carboxylic acid groups (pKa ~2.0, 3.5) are protonated. This neutralizes the molecule, preventing it from passing through the reversed-phase SPE sorbent unretained.

  • Sorbent Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (200 mg) with 5 mL methanol, followed by 5 mL of acidified reagent water (pH 1.5).

  • Loading: Pass the acidified sample through the cartridge at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in acidified water to remove highly polar interferences without eluting the target analyte. Dry under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2 × 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

Protocol B: Direct Quantitation via LC-MS/MS

LC-MS/MS eliminates the need for hazardous derivatization agents. The method utilizes a weak organic acid in the mobile phase to maintain the analyte in its neutral state during chromatography, while negative electrospray ionization (ESI-) efficiently deprotonates it in the source.

Table 2: LC Gradient and MS/MS Parameters

ParameterSpecification
Column ReproSil 100 C18 (250 x 3 mm, 5 µm) or equivalent sub-2 µm UHPLC column
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-6 min: linear to 90% B; 6-8 min: hold 90% B; 8.1-12 min: 10% B
Ionization Mode ESI Negative (ESI-)

MRM Transitions (Mass Spectrometry): Causality: The primary fragmentation pathway for dicarboxylic acids in ESI- is the sequential loss of carbon dioxide (CO₂, 44 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2,6-Dichloroterephthalic acid232.9188.915Quantifier (Loss of 1 × CO₂)
232.9144.925Qualifier (Loss of 2 × CO₂)
Protocol C: Derivatization and GC-MS Analysis (EPA 515.4 alignment)

For laboratories relying on GC-MS, 2,6-Dichloroterephthalic acid must be converted to its volatile dimethyl ester (chlorthal-dimethyl). While 1 [1] traditionally utilizes diazomethane, the following protocol uses Boron Trifluoride-Methanol (BF₃-MeOH) as a safer, self-validating alternative.

  • Esterification: Transfer the dried SPE extract to a reaction vial. Add 1 mL of 10% BF₃ in Methanol.

    • Causality: The Lewis acid (BF₃) catalyzes the nucleophilic acyl substitution, replacing the hydroxyl groups of the diacid with methoxy groups, yielding the volatile dimethyl ester.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 2 mL of reagent water to quench the reaction, followed by 2 mL of n-hexane.

  • Phase Separation: Vortex vigorously for 1 minute. Allow the phases to separate. The derivatized analyte (chlorthal-dimethyl) partitions into the upper hexane layer.

  • GC-MS Analysis: Inject 1 µL of the hexane layer into the GC-MS.

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV. Monitor m/z 330 (Molecular ion) and m/z 299 (Loss of methoxy group, -OCH₃).

Method Validation and Data Interpretation

To ensure the trustworthiness of the analytical data, the method must be validated according to standard regulatory guidelines [3]:

  • Linearity: Calibration curves should be constructed using matrix-matched standards to compensate for ion suppression (in LC-MS/MS). An R² > 0.995 is required.

  • LOD/LOQ: The Limit of Quantitation (LOQ) for 2,6-dichloroterephthalic acid using the LC-MS/MS protocol is typically ≤ 0.01 µg/L, which satisfies the monitoring requirements for groundwater and drinking water [2].

  • Quality Control: A laboratory reagent blank (LRB) and a laboratory fortified matrix (LFM) must be processed with every batch of 20 samples to verify the absence of carryover and ensure extraction efficiency (>80%).

References

  • Fisher Scientific / US EPA. "EPA Method 515.4 Herbicide Mixture 408." Fisher Scientific Catalog. Available at:[Link]

  • European Food Safety Authority (EFSA). "Review of the existing maximum residue levels for zoxamide according to Article 12 of Regulation (EC) No 396/2005." Semantic Scholar. Available at:[Link]

Sources

Method

High-Resolution HPLC Method for Purity Analysis of 2,6-Dichloroterephthalic Acid: A Comprehensive Protocol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary 2,6-Dichloroterephthalic acid (2,6-DCTA) is a critical halo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

2,6-Dichloroterephthalic acid (2,6-DCTA) is a critical halogenated building block used in the synthesis of advanced polymers, agrochemicals, and active pharmaceutical ingredients (APIs). The presence of structurally similar impurities—such as mono-chlorinated terephthalic acid, unreacted starting materials, and regioisomers—can severely compromise downstream polymerization efficiency and API safety profiles.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 2,6-DCTA. By adapting the foundational principles of ASTM D7884 [1], this protocol establishes a high-resolution gradient workflow that ensures baseline separation of 2,6-DCTA from its closely related synthetic impurities.

Mechanistic Rationale: The Causality of Method Design

As analytical scientists, we must design methods where every parameter serves a specific physicochemical purpose. The analysis of highly polar, rigid aromatic dicarboxylic acids presents unique chromatographic challenges.

  • Sample Solubility & Matrix Selection: 2,6-DCTA exhibits notoriously poor solubility in neutral aqueous solutions and standard organic solvents. To prevent sample precipitation and poor peak shape, the analyte must be dissolved in a dilute alkaline solution (0.1 M Ammonium Hydroxide). This deprotonates the carboxylic acid groups, forming a highly soluble ammonium salt [2].

  • Mobile Phase Buffering (pH Control): While alkaline conditions are required for sample dissolution, they are detrimental to RP-HPLC separation. If injected into a neutral mobile phase, the ionized carboxylate groups would elute in the void volume with zero retention. Therefore, the mobile phase is heavily buffered with 0.1% Phosphoric Acid (pH ~2.5). Upon injection, the acidic mobile phase instantly reprotonates the 2,6-DCTA molecules, restoring their hydrophobicity and allowing strong interaction with the C18 stationary phase [3].

  • Detection Strategy: The conjugated π -electron system of the dichlorinated benzene ring provides strong UV chromophoric activity. A detection wavelength of 240 nm is selected to maximize the signal-to-noise ratio for both the target analyte and its primary impurities.

Mechanism Mobile Mobile Phase (0.1% H3PO4 + ACN) Analyte 2,6-DCTA (Protonated State) Mobile->Analyte Maintains low pH (< 3.0) Stationary Stationary Phase (C18 Hydrophobic Chains) Analyte->Stationary Hydrophobic Interaction Elution Elution based on Hydrophobicity Stationary->Elution Gradient Desorption

Chromatographic separation mechanism of 2,6-DCTA on a C18 stationary phase.

Experimental Protocol

Materials and Reagents
  • Stationary Phase: C18 Analytical Column (250 mm × 4.6 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: HPLC-Grade Water containing 0.1% Phosphoric Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: 0.1 M Ammonium Hydroxide ( NH4​OH ) in HPLC-Grade Water.

  • Reference Standards: 2,6-Dichloroterephthalic acid reference standard (≥99.5% purity).

Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 50.0 mg of the 2,6-DCTA reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of the 0.1 M NH4​OH diluent. Sonicate for 10 minutes until completely dissolved.

  • Volume Adjustment: Bring to volume with the diluent and mix thoroughly (Concentration: 1.0 mg/mL).

  • Sample Preparation: Repeat steps 1-3 for the synthesized 2,6-DCTA batch sample.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC autosampler vials. Discard the first 1 mL of the filtrate.

Workflow Start Sample Collection 2,6-Dichloroterephthalic Acid Prep Sample Preparation Dissolve in 0.1 M NH4OH Start->Prep Filter Filtration 0.22 µm PTFE Filter Prep->Filter HPLC HPLC Injection RP-C18 Column Filter->HPLC Detection UV Detection λ = 240 nm HPLC->Detection Analysis Data Integration & Purity Calculation Detection->Analysis

Workflow for HPLC purity analysis of 2,6-Dichloroterephthalic acid.

Chromatographic Conditions

To ensure the elution of strongly retained hydrophobic impurities while maintaining sharp peak shapes, a gradient elution profile is utilized.

Table 1: HPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.01.08515Isocratic Hold
5.01.08515Isocratic Hold
20.01.04060Linear Gradient
25.01.01090Column Wash
26.01.08515Re-equilibration
35.01.08515End of Run
  • Injection Volume: 10 µl

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (UV-Vis or DAD)

System Suitability & Validation (Trustworthiness)

A method is only as reliable as its internal controls. Before integrating sample data, the system must pass strict System Suitability Testing (SST) criteria. Inject the Standard Stock Solution six consecutive times to verify system precision and column efficiency.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ~12.5 min ± 0.5 minEnsures consistent mobile phase mixing and column chemistry.
Resolution ( Rs​ ) > 2.0 (between DCTA and closest impurity)Guarantees baseline separation for accurate area integration.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms complete analyte protonation; prevents peak distortion.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler accuracy and detector stability.

Data Interpretation & Purity Calculation

Once the SST criteria are met, analyze the chromatograms of the sample injections.

Area Normalization Method: For routine purity checks where impurity reference standards are unavailable, calculate the relative purity using the area normalization method:

%Purity=(TotalAreaAllPeaks​Area2,6−DCTA​​)×100

(Note: Exclude blank/diluent peaks from the total area calculation).

External Standard Method: For precise quantification of the active ingredient against the reference standard:

Assay(%)=(AreaStandard​AreaSample​​)×(WeightSample​WeightStandard​​)×PurityStandard​

References

  • Title: ASTM D7884-20: Standard Test Method for Determination of 4-Carboxybenzaldehyde and p-Toluic Acid in Purified Terephthalic Acid by Reverse Phase High Performance Liquid Chromatography Source: ASTM International URL: [Link]

  • Title: HPLC analytical method for fine terephthalic acid products and produced residue (Patent CN101063670A)
Application

Advanced Applications of 2,6-Dichloroterephthalic Acid in Pharmaceutical Synthesis and MOF-Based Drug Delivery

Introduction 2,6-Dichloroterephthalic acid (CAS 116802-97-2 / 80-50-2), also known as 2,6-dichloro-1,4-benzenedicarboxylic acid, is a highly specialized, bifunctional aromatic building block utilized across advanced chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-Dichloroterephthalic acid (CAS 116802-97-2 / 80-50-2), also known as 2,6-dichloro-1,4-benzenedicarboxylic acid, is a highly specialized, bifunctional aromatic building block utilized across advanced chemical disciplines[1],[2]. The presence of two electron-withdrawing chlorine atoms at the 2,6-positions of the terephthalic acid core imparts profound steric hindrance and electronic modulation[3].

In modern pharmaceutical development, this molecule serves two distinct but equally critical roles:

  • API Scaffold: As a rigid precursor for synthesizing conformationally restricted Active Pharmaceutical Ingredients (APIs), particularly targeted benzamides[1].

  • Drug Delivery Carrier: As a functionalized organic linker (H2BDC-Cl2) in the solvothermal synthesis of Metal-Organic Frameworks (MOFs)[4], such as UiO-66-Cl2, which are deployed as advanced, controlled-release drug delivery systems[5].

Application 1: Synthesis of Conformationally Restricted API Intermediates

Mechanistic Causality & Expertise

In medicinal chemistry, the ortho-chlorine substituents of 2,6-dichloroterephthalic acid restrict the free rotation of the adjacent carboxylate or amide groups. This restricted rotation can be exploited to lock the molecule into a specific bioactive conformation (atropisomerism). By forcing the amide bond out of the aromatic plane, the resulting benzamide derivatives exhibit increased target selectivity and decreased off-target toxicity—a proven strategy in the design of modern kinase inhibitors and GPCR antagonists[1].

Protocol 1: Amidation of 2,6-Dichloroterephthalic Acid

Self-Validating System: The conversion to the di-acid chloride must be strictly monitored to prevent mono-amidation or unreacted starting material. A methanol quench of an aliquot followed by LC-MS should show the di-methyl ester, confirming complete activation before the primary amine is introduced.

Step-by-Step Methodology:

  • Activation: Suspend 2,6-Dichloroterephthalic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.5 eq) dropwise at 0°C under an inert nitrogen atmosphere, followed by a catalytic amount of DMF (0.1 eq) to initiate the formation of the Vilsmeier-Haack intermediate.

  • In-Process Control (IPC): Stir the mixture at room temperature for 4 hours. Quench a 10 µL aliquot in 1 mL methanol; analyze via LC-MS to confirm the disappearance of the starting material and the quantitative formation of the di-methyl ester intermediate.

  • Concentration: Once activation is validated, concentrate the reaction mixture under reduced pressure to yield the crude di-acid chloride. Redissolve immediately in anhydrous THF and cool to 0°C.

  • Coupling: Slowly add the target primary amine (2.2 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) to neutralize the generated HCl. Stir for 12 hours at room temperature.

  • Isolation: Dilute the mixture with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the conformationally rigid benzamide intermediate.

API_Synthesis A 2,6-Dichloroterephthalic Acid (Starting Material) B Carboxyl Activation (Oxalyl Chloride / DMF) A->B Step 1: Activation C Nucleophilic Addition (Primary Amine + DIPEA) B->C Step 2: Amidation D Conformationally Rigid Benzamide (Target API Intermediate) C->D Step 3: Isolation

Caption: Workflow for synthesizing conformationally restricted API intermediates.

Application 2: Synthesis of UiO-66-Cl2 MOF for Drug Delivery

Mechanistic Causality & Expertise

UiO-66 is a zirconium-based MOF known for its exceptional chemical and thermal stability. By substituting the standard terephthalic acid linker with 2,6-dichloroterephthalic acid (H2BDC-Cl2)[6], the resulting UiO-66-Cl2 MOF exhibits altered pore hydrophobicity and increased steric confinement[5]. The highly polarizable C–Cl bonds enhance non-covalent interactions (e.g., halogen bonding, π−π stacking) between the MOF pore walls and hydrophobic drug molecules[4]. This structural modification directly causes higher loading capacities for hydrophobic APIs (like Ibuprofen or Paclitaxel) and yields prolonged, controlled release kinetics[5].

Protocol 2: Solvothermal Synthesis of UiO-66-Cl2 and API Loading

Self-Validating System: Powder X-Ray Diffraction (PXRD) must be performed post-synthesis. The presence of sharp diffraction peaks at 2θ≈7.3∘ and 8.5∘ confirms the fcu topology of the UiO-66 framework[5], validating successful crystallization. If these peaks are broad or missing, the framework has collapsed, and drug loading will fail.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve Zirconium(IV) chloride (ZrCl4, 1.0 eq) and 2,6-Dichloroterephthalic acid (1.0 eq) in N,N-dimethylformamide (DMF)[4].

  • Modulation: Add glacial acetic acid (30 eq) as a modulator. Causality: The monocarboxylic acid competes with the dicarboxylic linker during coordination, slowing down the crystallization rate to promote high crystallinity and control defect formation.

  • Crystallization: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours in a convection oven[6].

  • Activation: Cool to room temperature. Centrifuge to collect the white precipitate. Wash the MOF thoroughly with DMF (3x) and methanol (3x) via Soxhlet extraction for 24 hours to remove unreacted linkers and trapped solvent.

  • Evacuation: Dry the activated UiO-66-Cl2 MOF under dynamic vacuum at 150°C for 12 hours to completely evacuate the pores.

  • Drug Loading: Suspend the activated MOF in a concentrated solution of the model hydrophobic drug (e.g., Ibuprofen in hexane) for 48 hours. Recover the API-loaded MOF via centrifugation and dry under ambient conditions.

MOF_Synthesis A 2,6-Dichloroterephthalic Acid (H2BDC-Cl2 Linker) C Solvothermal Synthesis (DMF, Acetic Acid, 120°C) A->C Precursor B Zirconium Chloride (ZrCl4 Metal Node) B->C Precursor D UiO-66-Cl2 MOF (Activated Carrier) C->D Crystallization & Washing E Drug Loading (API Solution Soaking) D->E Pore Diffusion F API-Loaded MOF (Controlled Release System) E->F Encapsulation

Caption: Solvothermal synthesis of UiO-66-Cl2 MOF and subsequent API loading.

Quantitative Data Summary

The table below summarizes the comparative physical and analytical properties of the resulting pharmaceutical materials synthesized using 2,6-Dichloroterephthalic acid.

ParameterAPI Intermediate (Benzamide)UiO-66-Cl2 MOF Carrier
Typical Yield 75–85% (Post-Chromatography)80–90% (Based on Zr precursor)
Key Structural Property Rotational Barrier > 20 kcal/molBET Surface Area ~ 800–1000 m²/g
Primary Function Kinase/GPCR Inhibitor ScaffoldHydrophobic Drug Encapsulation
Validation / Analytical Method ¹H-NMR, LC-MS, HPLCPXRD, N₂ Adsorption, TGA
Solubility Profile Soluble in DMSO, DMF, EtOAcInsoluble; stable in aqueous media

References

  • Title: 2,6-Dichloroterephthalic acid - LGC Standards Source: lgcstandards.com URL: 1

  • Title: CAS 112-10-7 Isopropyl stearate (Includes 2,6-Dichloroterephthalic acid CAS 116802-97-2) - Alfa Chemistry Source: alfa-chemistry.com URL: 2

  • Title: 2,6-Dichlorobenzene-1,4-dicarboxylic acid | Metal-organic Framework | MedChemExpress Source: medchemexpress.com URL: 4

  • Title: Metal-organic frameworks with 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands Source: researchgate.net URL: 6

  • Title: Enhanced Benzene Adsorption in MOFs Source: scribd.com URL: 5

Sources

Method

Application Notes and Protocols for the Functionalization of Polymers with 2,6-Dichloroterephthalic Acid

Introduction: Strategic Incorporation of 2,6-Dichloroterephthalate for Advanced Polymer Design The functionalization of polymers with specific monomeric units is a cornerstone of modern materials science, enabling the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Incorporation of 2,6-Dichloroterephthalate for Advanced Polymer Design

The functionalization of polymers with specific monomeric units is a cornerstone of modern materials science, enabling the precise tuning of polymer properties to meet the demands of advanced applications. Among the vast array of functional monomers, 2,6-dichloroterephthalic acid and its derivatives represent a strategic choice for introducing rigidity, thermal stability, and reactive handles into polymer backbones. The presence of chlorine atoms on the aromatic ring not only enhances the flame-retardant properties of the resulting polymer but also influences its solubility and potential for post-polymerization modification.

This comprehensive guide provides detailed application notes and protocols for the functionalization of polymers with 2,6-dichloroterephthalic acid. It is intended for researchers, scientists, and drug development professionals seeking to synthesize high-performance polymers with tailored characteristics. This document will delve into the causality behind experimental choices, offering field-proven insights into the synthesis and characterization of these advanced materials.

Rationale for Employing 2,6-Dichloroterephthalic Acid in Polymer Synthesis

The selection of 2,6-dichloroterephthalic acid as a functionalization agent is predicated on the unique combination of properties it imparts to the final polymer. The key motivations for its use are:

  • Enhanced Thermal Stability: The incorporation of the rigid, chlorinated aromatic ring of 2,6-dichloroterephthalic acid into a polymer backbone significantly increases its thermal stability. This makes the resulting polymers suitable for high-temperature applications where standard polymers would degrade.

  • Inherent Flame Retardancy: Halogenated compounds, particularly those containing chlorine, are well-established as effective flame retardants. The chlorine atoms in the 2,6-dichloroterephthalate unit can act as radical scavengers in the gas phase during combustion, interrupting the combustion cycle and reducing the material's flammability.

  • Controlled Solubility: The presence of the chlorine substituents can alter the polarity and intermolecular interactions of the polymer chains, thereby influencing their solubility in various organic solvents. This can be strategically utilized to improve processability.

  • Potential for Post-Polymerization Modification: The chlorine atoms on the terephthalate ring can potentially serve as reactive sites for subsequent chemical modifications, allowing for the introduction of further functionalities to the polymer after its initial synthesis.

  • Induction of Liquid Crystalline Properties: The rigid, linear nature of the terephthalate moiety can promote the formation of liquid crystalline phases in the resulting polymers, leading to materials with high mechanical strength and directional properties.[1]

Synthetic Pathways for Polymer Functionalization

Two primary strategies are employed for the incorporation of 2,6-dichloroterephthalate units into polymer chains: direct polycondensation and post-polymerization modification. The choice of method depends on the desired polymer architecture, the reactivity of the co-monomers, and the target properties of the final material.

Pathway 1: Direct Polycondensation

Direct polycondensation involves the reaction of 2,6-dichloroterephthalic acid, or more commonly its more reactive diacyl chloride derivative (2,6-dichloroterephthaloyl chloride), with a suitable difunctional co-monomer, such as a diol or a diamine. The use of the diacyl chloride is generally preferred as it leads to higher reaction rates and better yields due to its increased reactivity compared to the dicarboxylic acid.[2]

Diagram of Direct Polycondensation Workflow:

G cluster_0 Monomer Preparation cluster_1 Polycondensation cluster_2 Polymer Isolation & Purification cluster_3 Characterization Monomer1 2,6-Dichloroterephthalic Acid SOCl2 Thionyl Chloride (SOCl₂) Monomer1->SOCl2 Activation Monomer1_acyl 2,6-Dichloroterephthaloyl Chloride SOCl2->Monomer1_acyl Reaction Polycondensation Reaction Monomer1_acyl->Reaction Monomer2 Difunctional Monomer (e.g., Diol, Diamine) Monomer2->Reaction Solvent Anhydrous Solvent (e.g., Dichloroethane) Solvent->Reaction Catalyst Catalyst (optional) (e.g., Pyridine) Catalyst->Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying NMR NMR Spectroscopy Drying->NMR FTIR FTIR Spectroscopy Drying->FTIR GPC Gel Permeation Chromatography (GPC) Drying->GPC TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC G cluster_0 Precursor Polymer Synthesis cluster_1 Functionalization Reaction cluster_2 Purification & Isolation cluster_3 Characterization Precursor_Monomer Monomer with Reactive Group (e.g., -OH, -NH₂) Polymerization Polymerization Precursor_Monomer->Polymerization Precursor_Polymer Precursor Polymer Polymerization->Precursor_Polymer Reaction Modification Reaction Precursor_Polymer->Reaction Functionalizing_Agent 2,6-Dichloroterephthaloyl Chloride Functionalizing_Agent->Reaction Purification Purification (e.g., Dialysis, Precipitation) Reaction->Purification Drying Drying Purification->Drying NMR NMR Spectroscopy Drying->NMR FTIR FTIR Spectroscopy Drying->FTIR GPC GPC Drying->GPC TGA TGA Drying->TGA DSC DSC Drying->DSC

Caption: Post-Polymerization Modification Workflow.

Protocol 2: Surface Modification of a Hydroxyl-Terminated Polymer Film

This protocol outlines a method for the surface functionalization of a polymer film bearing hydroxyl groups with 2,6-dichloroterephthaloyl chloride.

Materials:

  • Polymer film with surface hydroxyl groups (e.g., plasma-treated polyethylene terephthalate)

  • 2,6-Dichloroterephthaloyl chloride

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Anhydrous triethylamine (or other non-nucleophilic base)

  • Anhydrous methanol (for quenching)

  • Soxhlet extraction apparatus

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Substrate Preparation: Ensure the hydroxyl-functionalized polymer film is clean and dry.

  • Reaction Setup: Place the polymer film in a Schlenk flask under an inert atmosphere.

  • Reaction Mixture: In a separate flask, prepare a solution of 2,6-dichloroterephthaloyl chloride and triethylamine in anhydrous toluene.

  • Functionalization: Transfer the solution to the Schlenk flask containing the polymer film. Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Quenching: Add a small amount of anhydrous methanol to the reaction mixture to quench any unreacted acyl chloride groups.

  • Purification:

    • Remove the film from the reaction solution and wash it extensively with fresh toluene.

    • Perform a Soxhlet extraction of the film with toluene for 24 hours to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized film in a vacuum oven at a temperature below its glass transition temperature.

Causality of Experimental Choices:

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the highly reactive 2,6-dichloroterephthaloyl chloride by atmospheric moisture.

  • Anhydrous Solvents: The use of anhydrous solvents is critical for the same reason as maintaining an inert atmosphere.

  • Non-nucleophilic Base: Triethylamine acts as an acid scavenger, neutralizing the HCl produced during the reaction without competing with the hydroxyl groups on the polymer surface as a nucleophile.

  • Soxhlet Extraction: This continuous extraction method ensures the complete removal of any physically adsorbed reactants or byproducts from the polymer surface, which is crucial for accurate surface characterization.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful incorporation of the 2,6-dichloroterephthalate moiety and to understand the properties of the new polymer.

Table 1: Key Characterization Techniques and Expected Observations

TechniqueParameter MeasuredExpected Observations for Successful Functionalization
FTIR Spectroscopy Functional groupsAppearance of characteristic peaks for the ester or amide carbonyl group (~1720 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) and C-Cl stretching vibrations.
NMR Spectroscopy (¹H and ¹³C) Chemical structureAppearance of new aromatic signals corresponding to the 2,6-dichloroterephthalate unit, and shifts in the signals of the co-monomer units adjacent to the new linkage.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersityDetermination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer.
Thermogravimetric Analysis (TGA) Thermal stabilityAn increase in the onset of decomposition temperature compared to the unmodified or non-chlorinated analogue, indicating enhanced thermal stability.
Differential Scanning Calorimetry (DSC) Thermal transitionsDetermination of the glass transition temperature (Tg) and melting temperature (Tm), which are typically elevated due to the rigidity of the 2,6-dichloroterephthalate unit.
X-Ray Diffraction (XRD) CrystallinityInformation on the degree of crystallinity and the potential for liquid crystalline phases.

Applications in Research and Development

Polymers functionalized with 2,6-dichloroterephthalic acid are poised to find applications in areas where high performance is paramount.

  • Aerospace and Automotive Industries: Their high thermal stability and inherent flame retardancy make them suitable for components that are exposed to extreme temperatures and require fire safety.

  • Electronics: As insulating materials with good thermal and dimensional stability, they can be used in electronic components and packaging.

  • Advanced Membranes: The controlled porosity and chemical resistance of these polymers could be exploited in the development of membranes for gas separation or filtration under harsh conditions.

  • Drug Delivery: The aromatic nature of the 2,6-dichloroterephthalate unit can facilitate π-π stacking interactions with aromatic drug molecules, making these polymers potential candidates for controlled drug release systems.

Conclusion

The functionalization of polymers with 2,6-dichloroterephthalic acid offers a versatile and effective strategy for the development of high-performance materials with enhanced thermal stability, flame retardancy, and tunable properties. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and scientists to explore the synthesis and application of these advanced polymers. Careful selection of the synthetic pathway and rigorous characterization are key to unlocking the full potential of these promising materials.

References

  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondens
  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Shodhganga.
  • Thermal Degradation of Polyesters: Part 1.
  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation R
  • Polycondensation reactions of monomer 6 with aromatic diols.
  • Polychlorinated polyamides. II. Synthesis and characterization of polyamides derived from 2,5-dichloroterephthaloyl dichloride and perchloroterephthaloyl dichloride. Universidad de Tarapacá.
  • Liquid-crystal polymer. Wikipedia.
  • Thermal degradation studies of terephthalate polyesters: 1.
  • Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications.
  • Synthesis and optical properties of asymmetric polyamides derived from cyclopropyl diacids and diamines. Deep Blue Repositories - University of Michigan.
  • Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters.
  • Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Arom
  • Semi-Aromatic Polyester-ethers with Tunable Degrad
  • Synthesis and post-polymerization functionalization of a tosylated hyper-crosslinked polymer for fast and efficient removal of organic pollutants in water.
  • Flame retardants can be. Chimica Oggi.
  • Synthesis and post-polymerization functionalization of a tosylated hyper-crosslinked polymer for fast and efficient removal of organic pollutants in w
  • Monomers used for the polycondensation reactions. Oil-based (top, red...
  • Post-polymerization functionalization of polyolefins. Chemical Society Reviews.
  • Interfacial Polycondensation of Castor Oil Based Dimer Acid and Arom
  • Flame retardants for engineering plastics. Nabaltec.
  • Polyethilene (PE) - Flame retardants. Greenchemicals.
  • Flame-retardant thermoplastics derived from plant cell wall polymers by single ionic liquid substitution. The Royal Society of Chemistry.
  • SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE)
  • Flame Retardant Co

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Dichloroterephthalic Acid Isomers

Welcome to the technical support center for the chromatographic analysis of dichloroterephthalic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of dichloroterephthalic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal HPLC separation of these challenging positional isomers.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the HPLC analysis of dichloroterephthalic acid isomers.

Q1: What are the biggest challenges in separating dichloroterephthalic acid isomers by HPLC?

A1: The primary challenges stem from the high structural similarity of the isomers. They are positional isomers, meaning they have the same molecular formula and functional groups, differing only in the placement of the two chlorine atoms on the terephthalic acid backbone. This results in very similar physicochemical properties, such as hydrophobicity and pKa, making them difficult to resolve using standard reversed-phase HPLC methods.[1][2]

Q2: What is a good starting point for a mobile phase?

A2: For acidic compounds like dichloroterephthalic acids, a reversed-phase method with an acidified aqueous mobile phase is a logical starting point.[3] A typical starting mobile phase could be a gradient of acetonitrile or methanol in water, with an acid modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[3][4] An acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better retention and often improved peak shape on a C18 or similar column.[3]

Q3: Which type of HPLC column is best suited for this separation?

A3: While a standard C18 column is a workhorse in reversed-phase HPLC, separating positional isomers often requires a stationary phase with alternative selectivity.[5][6] A phenyl-based column, such as a phenyl-hexyl phase, is highly recommended.[5][6][7] The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic rings of the dichloroterephthalic acid isomers, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 column. This can exploit the subtle differences in electron density and shape between the isomers, leading to enhanced resolution.[7][8][9]

Q4: How critical is mobile phase pH in this separation?

A4: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like dichloroterephthalic acids. The retention of these analytes is highly dependent on their ionization state. By adjusting the mobile phase pH relative to the pKa of the isomers, you can significantly alter their retention times and potentially achieve separation. A general rule is to adjust the pH to be at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionization state and robust retention. For these dicarboxylic acids, a low pH (around 2-3) is generally a good starting point to suppress the ionization of both carboxylic acid groups.

Q5: I am seeing peak splitting. What could be the cause?

A5: Peak splitting can arise from several factors. If all peaks are split, it could indicate a problem with the column, such as a void at the column inlet or a clogged frit. If only the analyte peaks are splitting, it might be due to the sample solvent being too strong compared to the mobile phase, causing the sample to spread on the column before the gradient starts. It could also indicate that you are actually separating two closely eluting isomers. To troubleshoot, try reducing the injection volume or dissolving your sample in the initial mobile phase.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are overlapping or not baseline resolved.

  • A single broad peak is observed where multiple isomers are expected.

Possible Causes & Solutions:

Cause Explanation Solution
Insufficient Selectivity of Stationary Phase A standard C18 column may not provide enough difference in interaction for the isomers.Switch to a phenyl-based column (e.g., Phenyl-Hexyl) to introduce π-π interactions, which can enhance selectivity for aromatic positional isomers.[5][6][7][10]
Suboptimal Mobile Phase pH The mobile phase pH may not be effectively differentiating the ionization states of the isomers.Systematically adjust the mobile phase pH. Even small changes in pH can alter the selectivity. Create a pH vs. retention time plot for each isomer to find the optimal pH for separation.
Incorrect Organic Modifier The organic modifier (acetonitrile or methanol) may not be providing the best selectivity.Try switching the organic modifier. Methanol and acetonitrile have different properties and can lead to different elution orders and selectivities.[11]
Inadequate Gradient Profile A steep gradient may not provide enough time for the isomers to separate.Employ a shallower gradient or even an isocratic hold at a specific organic composition where the isomers show some separation.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

Cause Explanation Solution
Secondary Interactions with Silanols Residual silanol groups on the silica-based column can interact with the acidic analytes, causing tailing.Use a well-endcapped, high-purity silica column. Ensure the mobile phase pH is low enough (e.g., pH 2-3 with TFA or phosphoric acid) to suppress both the ionization of the analytes and the silanol groups.
Column Overload Injecting too much sample can lead to peak distortion, including tailing.Reduce the sample concentration or injection volume.
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Dissolve the sample in the initial mobile phase or a weaker solvent.
Problem 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge.[12]

Possible Causes & Solutions:

Cause Explanation Solution
Column Overload This is a very common cause of peak fronting.[13]Dilute the sample or reduce the injection volume.[13]
Sample Solvent Incompatibility The sample is dissolved in a solvent that is not miscible with the mobile phase or is significantly different in composition.[12]Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
Column Bed Deformation A void or channel at the inlet of the column can cause the sample to be introduced unevenly, leading to fronting.[14]This usually requires column replacement.[14] Using a guard column can help protect the analytical column.

Experimental Protocols & Method Development

Analyte Properties for Method Design

Understanding the pKa of your analytes is crucial for pH-based optimization. While experimental values for all isomers are not widely published, we can make reasonable estimates. For example, a predicted pKa for 2,5-dichloroterephthalic acid is approximately 1.72.[15] The two carboxylic acid groups on the terephthalic acid backbone will have two distinct pKa values. The electron-withdrawing nature of the chlorine atoms will increase the acidity (lower the pKa) compared to terephthalic acid.

Workflow for Method Development

The following diagram illustrates a systematic approach to developing a robust HPLC method for dichloroterephthalic acid isomers.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method Start Define Analytical Goal (e.g., baseline separation of isomers) ColumnScreen Screen Columns: 1. C18 2. Phenyl-Hexyl Start->ColumnScreen MobilePhaseScreen Screen Mobile Phases: - Acetonitrile/Water + 0.1% TFA - Methanol/Water + 0.1% TFA ColumnScreen->MobilePhaseScreen GradientOpt Optimize Gradient: - Adjust slope and duration MobilePhaseScreen->GradientOpt pHOpt Optimize pH: - Screen pH from 2.0 to 4.0 GradientOpt->pHOpt TempOpt Optimize Temperature: - Evaluate at 25°C, 30°C, 40°C pHOpt->TempOpt Validation Method Validation: - Robustness, Linearity, Accuracy, Precision TempOpt->Validation FinalMethod Final Optimized Method Validation->FinalMethod

A systematic workflow for HPLC method development.
Step-by-Step Protocol for Initial Screening
  • Column Selection:

    • Begin with a high-quality reversed-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm.

    • Also, have a phenyl-hexyl column with similar dimensions ready for comparison.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Prepare a second set of mobile phases using methanol as the organic modifier.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 240 nm and 280 nm (or as determined by UV scan of standards).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-25.1 min: 95% to 5% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Data Evaluation:

    • Run a standard mixture of the dichloroterephthalic acid isomers on both the C18 and phenyl-hexyl columns with both acetonitrile and methanol mobile phases.

    • Compare the chromatograms for the best initial separation (selectivity). The condition that shows the most promise (even if not baseline resolved) will be the starting point for optimization.

References

  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1).
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18).
  • 2,5-Dichloro-terephthalic acid - ChemBK. (2024, April 9).
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. (2026, January 27).
  • QSPR Prediction of p K a for Benzoic Acids in Different Solvents - ResearchGate.
  • Peak Fronting, Column Life and Column Conditioning - LCGC International. (2026, March 11).
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC. (2024, March 12).
  • Phenyl Stationary Phases for HPLC - Element Lab Solutions.
  • What is the Difference Between C18 and Phenyl Column. (2022, April 23).
  • pKa Prediction in Non-Aqueous Solvents - ChemRxiv.
  • Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10).
  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed. (2017, December 15).
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1).
  • HPLC Methods for analysis of Terephthalic acid - HELIX Chromatography.
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv Technology Corporation. (2025, December 1).
  • HPLC Separation of Phthalic Acids using Hydrogen Bonding - SIELC Technologies.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1).
  • Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column.
  • 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem.
  • 2,5-Dichloroterephthalic acid | 13799-90-1.
  • Method of analyzing organic impurities in terephthalic acid - Google Patents.
  • A Comparative Guide to the Validation of an HPLC Method for 2,6-Dichlorophenylacetic Acid Analysis - Benchchem.
  • Improving HPLC Separation of Polyphenols - LCGC International. (2020, November 11).
  • Analysis of Benzoic, p-Toluic, and Terephthalic Acids Using Anion-Exchange HPLC - Fisher Scientific.
  • 2,6-Dichloroterephthalic acid | 116802-97-2.
  • 2,6-Dichloroterephthalic acid - Sigma-Aldrich.
  • 2,5-Dichloroterephthalic acid | 13799-90-1 - MilliporeSigma.
  • 2,5-DICHLOROTEREPHTHALIC ACID | 13799-90-1 - ChemicalBook. (2026, January 13).
  • Reverse‐phase HPLC separation of reaction products of the enzymatic... - ResearchGate.
  • Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. (2018, February 16).
  • 2,6-Dichloroterephthalic acid - LGC Standards.
  • 2,5-DICHLOROTEREPHTHALIC ACID AldrichCPR | Sigma-Aldrich.
  • 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | C8H4Cl2O4 | CID 83739 - PubChem.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. (2021, April 30).
  • 2,6-Dichloroterephthalic acid | 116802-97-2 - Sigma-Aldrich.

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Optimization

Technical Support Center: Optimizing Porosity in 2,6-Dichloroterephthalic Acid (H2BDC-Cl2) MOFs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals who are engineering Metal-Orga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals who are engineering Metal-Organic Frameworks (MOFs) using the 2,6-Dichloroterephthalic acid (H2BDC-Cl2) linker.

While functionalizing MOFs with chlorine groups (e.g., UiO-66-Cl2) dramatically enhances specific host-guest interactions—such as improving trace benzene capture or tuning hydrophobicity for drug encapsulation—it notoriously compromises the framework's baseline porosity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you recover and maximize the accessible surface area of your synthesized materials.

PART 1: Core FAQs – Mechanistic Understanding of H2BDC-Cl2

Q1: Why does my UiO-66-Cl2 exhibit a significantly lower BET surface area compared to the unfunctionalized UiO-66 parent MOF? A: The reduction in porosity is driven by two primary physical phenomena:

  • Steric Hindrance: The substitution of hydrogen atoms with bulky chlorine atoms (-Cl) on the terephthalate linker causes the functional groups to protrude directly into the microporous channels. This physical obstruction inevitably reduces the accessible pore volume for nitrogen gas during BET analysis[1].

  • The Heavy Atom Effect: BET surface area is a gravimetric measurement (m²/g). Because chlorine (35.45 g/mol ) is significantly heavier than hydrogen (1.01 g/mol ), the overall molecular weight of the framework increases. Even if the absolute void volume remained identical, the specific surface area per gram would mathematically decrease.

Q2: If the pore volume is reduced, why use H2BDC-Cl2 for drug delivery or gas capture? A: What H2BDC-Cl2 MOFs lose in raw pore volume, they gain in pore chemistry . The highly electronegative -Cl groups create localized dipole moments and enhance van der Waals potential surfaces. This facilitates strong −CH⋯Cl and Cl⋯π interactions, which are critical for the selective adsorption of aromatic molecules (like benzene) or the stabilization of specific active pharmaceutical ingredients (APIs) within the pores[1].

Q3: My BET surface area is below 400 m²/g. Is this normal for UiO-66-Cl2? A: No. While a reduction is expected, a BET surface area below 400 m²/g indicates a secondary issue: either framework collapse during activation or pore blockage by residual solvent/unreacted linker. Standard UiO-66-Cl2 should yield ~500 m²/g, and defect-engineered versions can exceed 700 m²/g[2]. You must optimize your synthesis (Section 2) and activation (Section 3) protocols.

PART 2: Troubleshooting Guide – Synthesis & Defect Engineering

The Issue: Low Crystallinity and Sub-Optimal Porosity

Direct solvothermal synthesis of H2BDC-Cl2 often leads to rapid, uncontrolled nucleation. This traps unreacted linkers inside the pores and results in small, poorly crystalline domains that are highly susceptible to collapse.

The Solution: Modulated Synthesis

To improve porosity, you must introduce a modulator (typically a monocarboxylic acid like acetic acid or benzoic acid) into the synthesis.

  • Causality: The modulator competes with the multidentate H2BDC-Cl2 linker for coordination sites on the metal nodes (e.g., Zr6​ clusters). This thermodynamic competition slows down the crystal growth rate, yielding larger, highly crystalline frameworks.

  • Defect Engineering: During thermal activation, the volatile modulator is driven off, leaving behind "missing-linker defects." These defects artificially expand the internal void space, significantly increasing the overall pore volume and BET surface area[2].

Protocol 1: Defect-Engineered Modulated Synthesis of UiO-66-Cl2

This protocol is a self-validating system: successful modulation will yield visibly larger, more faceted crystals under an optical microscope compared to unmodulated powder.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.5 mmol of ZrCl4​ and 0.5 mmol of H2BDC-Cl2 in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 15 mmol of glacial acetic acid (a 30-fold molar excess relative to the metal). Note: The exact ratio can be titrated to tune defect density.

  • Homogenization: Sonicate the mixture for 10 minutes until the solution is completely clear. Any undissolved particulates will act as heterogeneous nucleation sites and ruin crystal growth.

  • Solvothermal Growth: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 120 °C for 24 to 48 hours.

  • Harvesting: Allow the vial to cool naturally to room temperature. Centrifuge the mixture at 7,000 rpm for 10 minutes and decant the mother liquor.

G A Precursors ZrCl4 + H2BDC-Cl2 B Solvent System DMF + Modulator (Acetic Acid) A->B C Competitive Coordination Modulator vs. Linker B->C D Controlled Nucleation Slower Crystal Growth C->D Thermodynamic Control E Defect Generation Missing Linker Sites C->E Modulator Incorporation F Highly Porous MOF Enhanced BET Surface Area D->F E->F Post-Synthetic Removal

Workflow of modulated synthesis inducing missing-linker defects for enhanced porosity.

PART 3: Troubleshooting Guide – Activation & Solvent Removal

The Issue: Framework Collapse During Drying

Even with perfect synthesis, heating a DMF-soaked MOF directly in a vacuum oven will destroy its porosity. DMF has a high boiling point (153 °C) and high surface tension. Evaporating it directly exerts massive capillary forces on the pore walls, causing the framework to physically collapse.

The Solution: Solvent Exchange and Gentle Activation

You must exchange the high-boiling, high-surface-tension solvent (DMF) with a low-boiling, low-surface-tension solvent (like Acetone or Ethanol) before applying heat or vacuum[3].

Protocol 2: Solvent Exchange and Vacuum Activation
  • Initial Wash: Resuspend the as-synthesized MOF pellet in 15 mL of fresh DMF. Sonicate briefly, centrifuge, and decant to remove unreacted precursors.

  • Solvent Exchange: Suspend the MOF in 15 mL of anhydrous acetone. Acetone's lower surface tension (23.7 mN/m vs DMF's 37.1 mN/m) exponentially reduces capillary stress.

  • Soaking: Leave the suspension undisturbed for 12 hours. Centrifuge, decant, and replace with fresh anhydrous acetone. Repeat this process for a total of 3 days (6 solvent exchanges) to ensure complete diffusion of DMF out of the micropores.

  • Drying: Decant the final acetone wash. Dry the powder under a gentle stream of N2​ gas at room temperature until it appears as a free-flowing powder.

  • Thermal/Vacuum Activation: Transfer the powder to a Schlenk flask or BET sample tube. Apply a dynamic vacuum ( <10−3 Torr) and slowly ramp the temperature to 120 °C (ramp rate of 1 °C/min). Hold at 120 °C for 12 hours to evacuate the pores completely.

G A As-Synthesized MOF (Pores filled with DMF) B Solvent Exchange (Soak in Acetone, 3 days) A->B C Capillary Force Reduction (Lower surface tension) B->C D Thermal/Vacuum Activation (120°C under dynamic vacuum) C->D E Supercritical CO2 Drying (For highly fragile frameworks) C->E F Fully Activated MOF (Empty pores, intact framework) D->F Standard Route E->F Gentle Route

Step-by-step activation workflow to prevent pore collapse and maximize accessible surface area.

PART 4: Data Presentation – Porosity Benchmarks

To help you validate your experimental outcomes, the following table summarizes the expected quantitative porosity data for standard and modified UiO-66 frameworks. Use these benchmarks to determine if your activation protocols are successful.

MOF VariantLinkerModulator UsedApprox. BET Surface Area (m²/g)Pore Volume (cm³/g)Framework Status
UiO-66 (Standard) H2BDCNone / Acetic Acid1,100 - 1,2000.45 - 0.50Baseline Reference
UiO-66-Cl2 (Unmodulated) H2BDC-Cl2None400 - 5000.18 - 0.22High Steric Hindrance
UiO-66-Cl2 (Defect-Engineered) H2BDC-Cl2Acetic Acid (30 eq)700 - 8500.30 - 0.35Optimized Porosity
UiO-66-Cl2 (Poorly Activated) H2BDC-Cl2Any< 300< 0.10Pore Collapse / Blockage

PART 5: References

The methodologies and mechanistic claims detailed in this guide are grounded in the following authoritative sources:

  • Enhanced Benzene Adsorption in Chloro-Functionalized Metal–Organic Frameworks Source: Journal of the American Chemical Society (via Scribd / ACS Publications) URL:1

  • Water Stability and Adsorption in Metal–Organic Frameworks Source: Chemical Reviews (ACS Publications) URL:2

  • A Zr Metal-Organic Framework based on tetrakis(4-carboxyphenyl) silane and factors affecting hydrothermal stability Source: Dalton Transactions (Royal Society of Chemistry) URL:3

Sources

Reference Data & Comparative Studies

Validation

comparing 2,6-Dichloroterephthalic acid with terephthalic acid in MOF synthesis

A Comprehensive Guide to the Synthesis of Metal-Organic Frameworks: 2,6-Dichloroterephthalic Acid vs. Terephthalic Acid For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of po...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Synthesis of Metal-Organic Frameworks: 2,6-Dichloroterephthalic Acid vs. Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline coordination polymers with unprecedented versatility.[1] Their high surface areas, tunable pore sizes, and functionalizable nature make them ideal candidates for a myriad of applications, from gas storage and separation to catalysis and, notably, drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final properties of a MOF. This guide provides an in-depth comparison of two closely related linkers: the workhorse terephthalic acid (TPA) and its functionalized counterpart, 2,6-dichloroterephthalic acid (Cl2TPA), in the context of MOF synthesis, with a particular focus on the well-studied UiO-66 framework.

The Linkers: A Tale of Two Molecules

At first glance, TPA and Cl2TPA share a similar structural backbone: a benzene ring with two carboxylic acid groups at the 1 and 4 positions. However, the addition of two chlorine atoms to the 2 and 6 positions of the benzene ring in Cl2TPA introduces significant steric and electronic changes that have a profound impact on the resulting MOF's properties.

The chlorine atoms are electron-withdrawing, which can influence the coordination chemistry with the metal nodes.[3] Furthermore, the presence of these relatively bulky chlorine atoms can alter the framework's topology and pore environment.[3]

Impact on MOF Synthesis and Properties: A Comparative Analysis

To illustrate the differences between TPA and Cl2TPA in MOF synthesis, we will focus on the zirconium-based MOF, UiO-66. This framework is renowned for its exceptional thermal and chemical stability, making it a prime candidate for various applications, including drug delivery.[4][5]

Structural and Physicochemical Properties

The introduction of chlorine atoms onto the terephthalic acid linker in the UiO-66 framework, to form UiO-66-Cl2, results in a nuanced interplay of effects on its structural and physicochemical properties. While the fundamental topology of the UiO-66 framework is retained, the chloro-functionalization leads to a reduction in both the BET surface area and pore volume. This is attributed to the space occupied by the chlorine atoms within the pores.[6]

However, this structural modification enhances the stability of the framework. Thermogravimetric analysis (TGA) indicates that UiO-66-Cl2 exhibits a higher decomposition temperature compared to its non-functionalized counterpart, suggesting a more robust structure.[6]

PropertyTerephthalic Acid (UiO-66)2,6-Dichloroterephthalic Acid (UiO-66-Cl2)
BET Surface Area (m²/g) ~1160[4]217–836[6]
Pore Volume (cm³/g) ~0.77[4]Lower than UiO-66[6]
Thermal Decomposition (°C) ~500[7]290–390 (in air)[6]
Chemical Stability Stable in water and various organic solvents[8]Maintains structural integrity in water, acetic acid, and 1 M HCl[6]
Implications for Drug Delivery

The functionalization of MOFs is a key strategy for tailoring their properties for specific applications, including drug delivery.[9] The introduction of chloro groups can influence drug loading and release through several mechanisms:

  • Modified Host-Guest Interactions: The chlorine atoms can alter the polarity and electronic environment of the pores, thereby affecting the interactions with drug molecules. This can lead to changes in both the loading capacity and the release kinetics of a given drug.

  • Altered Pore Size: The reduction in pore size due to the presence of chlorine atoms can be advantageous for the encapsulation of smaller drug molecules and can lead to more controlled release profiles.

  • Enhanced Stability: The increased stability of chloro-functionalized MOFs can be beneficial for drug delivery applications, as it can prevent premature degradation of the carrier and ensure that the drug is released at the target site.[10]

While direct comparative studies on drug delivery using UiO-66 and UiO-66-Cl2 are still emerging, the principles of linker functionalization suggest that Cl2TPA offers a promising avenue for fine-tuning the drug delivery properties of MOFs.[3]

Experimental Protocols

The following are generalized solvothermal synthesis protocols for UiO-66 and a functionalized UiO-66-X, which can be adapted for UiO-66-Cl2.

Synthesis of UiO-66

A common method for the synthesis of UiO-66 involves the solvothermal reaction of a zirconium salt and terephthalic acid in a suitable solvent, often N,N-dimethylformamide (DMF).[11]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, as a modulator)[1]

Procedure:

  • Dissolve ZrCl₄ and terephthalic acid in DMF in a Teflon-lined autoclave.

  • Add a specific amount of HCl to the mixture to act as a modulator, which helps to control the crystallinity and size of the MOF particles.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).[11]

  • After the reaction, cool the autoclave to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the product with DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent.

  • Dry the final product under vacuum to activate the MOF.

Synthesis of Functionalized UiO-66 (e.g., UiO-66-Cl2)

A general strategy for the synthesis of functionalized UiO-66 frameworks has been developed, which can be applied to a wide range of substituted terephthalic acids, including 2,6-dichloroterephthalic acid.[6]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 2,6-Dichloroterephthalic acid (H₂BDC-Cl₂)

  • Formic acid (as a modulator)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Prepare a reaction mixture of ZrOCl₂·8H₂O, H₂BDC-Cl₂, formic acid, and DMA in a specific molar ratio.[6]

  • Transfer the mixture to a Teflon-lined autoclave.

  • Heat the autoclave at 150°C for 24 hours.[6]

  • After cooling, collect the product by filtration.

  • Wash the product thoroughly with DMA and then with a solvent like acetone.

  • Dry the product under vacuum to obtain the activated UiO-66-Cl2.

Visualizing the Synthesis and Structure

MOF Synthesis Workflow

MOF_Synthesis cluster_reactants Reactants cluster_reaction Solvothermal Reaction cluster_processing Post-Synthesis Processing Metal_Source Metal Source (e.g., ZrCl₄) Mixing Mixing & Heating in Autoclave Metal_Source->Mixing Organic_Linker Organic Linker (TPA or Cl2TPA) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., HCl) Modulator->Mixing Washing Washing Mixing->Washing Activation Activation (Solvent Removal) Washing->Activation Final_MOF Final MOF Product (e.g., UiO-66 or UiO-66-Cl2) Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of MOFs.

Structural Comparison: UiO-66 vs. UiO-66-Cl2

Caption: Simplified 2D representation of the pore environment in UiO-66 and UiO-66-Cl2.

Conclusion and Future Outlook

The choice between terephthalic acid and 2,6-dichloroterephthalic acid in MOF synthesis represents a classic trade-off in materials design. While TPA often yields MOFs with higher surface areas, the chloro-functionalization of Cl2TPA can impart enhanced stability and provides a handle for tuning the pore environment. For applications in drug delivery, the ability to modify the linker is of paramount importance for controlling drug-carrier interactions and release kinetics.

Future research should focus on direct, systematic comparisons of drug loading and release profiles for a variety of therapeutic agents in isostructural MOFs synthesized with TPA and Cl2TPA. Furthermore, comprehensive in vitro and in vivo studies are necessary to fully elucidate the biocompatibility and therapeutic efficacy of these chloro-functionalized MOFs. The continued exploration of functionalized linkers like Cl2TPA will undoubtedly pave the way for the rational design of next-generation MOFs for advanced biomedical applications.

References

  • Afsoun Mansouri, et al. (2025).
  • Yaghi, O. M., et al. (2019). A Decade of UiO-66 Research: A Historic Review of Dynamic Structure, Synthesis Mechanisms, and Characterization Techniques of an Archetypal Metal–Organic Framework. ACS Central Science.
  • Cavka, J. H., et al. (2008). A New Zirconium-Based Metal-Organic Framework. Journal of the American Chemical Society.
  • Burigana, M., & Yaghi, O. M. (n.d.).
  • Taddei, M., et al. (2025).
  • Hashemzadeh, A., et al. (2022). Magnetic Amine-Functionalized UiO-66 for Oxaliplatin Delivery to Colon Cancer Cells: In Vitro Studies. Article.
  • Cavka, J. H., et al. (2013). UiO-66: a Case Study Metal-Organic Framework.
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  • Polyzoidis, A., et al. (2021).
  • Sławek, A., et al. (n.d.).
  • Al-Yasari, A., et al. (2018). The preparation and characterization of UiO-66 metal–organic frameworks for the delivery of the drug ciprofloxacin and an evaluation of their antibacterial activities. New Journal of Chemistry.
  • WMD-group. (n.d.). Crystal_structures/MOFs/UiO/UiO-66.cif at master. GitHub. Retrieved from [Link]

  • Kumar, R., et al. (2024). Chlorine retention in drinking water with UiO66 metal–organic framework. Indian Academy of Sciences.
  • Liu, Y., et al. (2017).
  • Kovalenko, V., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. PMC.
  • Polyzoidis, A., et al. (2021).
  • Rieth, A. J., et al. (2020). Evaluating UiO-66 Metal–Organic Framework Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications.
  • Czylkowska, A., et al. (2020). Cracking the Chloroquine Conundrum: The Application of Defective UiO-66 Metal–Organic Framework Materials to Prevent the Onset of Heart Defects—In Vivo and In Vitro.
  • Zhang, Y., et al. (2024). FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. SciELO.
  • Gautam, S., et al. (2023). Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. CD Bioparticles.
  • Wuttke, S., et al. (2017). Mitigating Metal-Organic Framework (MOF)
  • Lamberti, C., et al. (n.d.). Disclosing the complex structure of UiO-66 Metal Organic Framework. IRIS-AperTO.
  • Singh, R., et al. (n.d.).
  • Al-Ghamdi, A. A., & Al-Otaibi, A. M. (2021). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications.
  • Hashemzadeh, A., et al. (n.d.).
  • Wang, X., et al. (2025). Metal–Organic Frameworks-Based Microrockets for Controlled and Sustained Drug Release. PMC.
  • Khan, A. A., et al. (2025).
  • Akbarzadeh, I., et al. (2024). Preparation of UiO-66 loaded Letrozole nano-drug delivery system: enhanced anticancer and apoptosis activity. PMC.
  • Flores-López, D. G., et al. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. MDPI.
  • Gackowski, M., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices.
  • Biswas, S., et al. (2025). A General Strategy for the Synthesis of Functionalised UiO-66 Frameworks: Characterisation, Stability and CO2 Adsorption Properties. Request PDF.
  • Yuan, et al. (2022). Synthetic procedure for the UiO-66-Cl Oxygen is shown in red; zirconium...
  • Crystallography Open Database. (n.d.). there are 2424 entries in the selection. Retrieved from [Link]

  • Yaghi, O. M., et al. (2015).
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  • Cedeño, R. (2019). How can I get the crystallographic information file (CIF) for UIO-66-NH2 MOF?
  • Kovalenko, V. I., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. MDPI.
  • Karuppasamy, K., et al. (2024). Engineering the defects of UiO-66 MOF for an improved catalytic detoxification of CWA simulant: methyl paraoxon. PMC.
  • Gao, Y., et al. (n.d.).
  • Room temperature synthesis of metal organic framework MOF-2 - SciSpace. (n.d.).
  • Flores-López, D. G., et al. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. PMC.
  • Lee, Y.-R., et al. (2011).
  • Chen, Y., et al. (2024). Toxic effects and action mechanism of metal-organic framework UiO-66-NH2 in Microcystisaeruginosa. PubMed.
  • Bhaumik, A., et al. (n.d.). Mixed-Ligand Assisted Direct Synthesis of Redox-Active UiO-66- (SH)2 Metal Organic Frameworks and. ChemRxiv.
  • Dincă, M. (n.d.). Electrochromic 2,5-Dihydroxyterephthalic Acid Linker in Metal-Organic Frameworks. ChemRxiv.

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Comparative

A Guide to the Purity Assessment of 2,6-Dichloroterephthalic Acid: A Comparative Analysis Against a Reference Standard

In the landscape of pharmaceutical and materials science research, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible and reliable outcomes. 2,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible and reliable outcomes. 2,6-Dichloroterephthalic acid serves as a crucial building block in the synthesis of advanced polymers and active pharmaceutical ingredients (APIs). Consequently, the rigorous verification of its purity is paramount. This guide provides an in-depth, comparative analysis of key analytical methodologies for assessing the purity of a 2,6-Dichloroterephthalic acid sample against a certified reference standard. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of a Certified Reference Standard

A reference standard is a highly characterized and purified material that serves as a benchmark for analytical measurements.[1][2] In purity assessment, all quantitative measurements are relative; the reference standard provides the "true" value against which a test sample is compared. Its use is mandated by international standards for testing and calibration laboratories, such as ISO 17025, to ensure the generation of valid and scientifically defensible results.[1] When a Certificate of Analysis is provided with a reference standard, it contains critical data on the material's identity and purity, often determined by a combination of the orthogonal methods discussed below.

Orthogonal Analytical Approaches for Comprehensive Purity Verification

To establish the purity of a compound with a high degree of confidence, it is essential to employ multiple analytical techniques that rely on different chemical and physical principles. This "orthogonal" approach ensures that impurities not detected by one method may be captured by another. We will explore four principal techniques for the comprehensive analysis of 2,6-Dichloroterephthalic acid.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] For a non-volatile, polar compound like 2,6-Dichloroterephthalic acid, a reversed-phase HPLC (RP-HPLC) method is the most logical choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Trustworthiness: The protocol's validity is ensured through a system suitability test, the use of a certified reference standard for peak identification and quantification, and the analysis of a blank to rule out systemic contamination.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) provides excellent resolving power for halogenated aromatic acids.[3]

  • Mobile Phase: A gradient elution is optimal for separating the main peak from potential impurities with different polarities.

    • Solvent A: 0.1% Phosphoric acid in water. The acid suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start at 95% A / 5% B, and linearly increase to 95% B over 20 minutes. This ensures that both polar and non-polar impurities are eluted.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.[3]

  • Detection: UV detection at 230 nm. The benzene ring with carboxylic acid substituents will have strong absorbance at this wavelength.

  • Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the 2,6-Dichloroterephthalic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Test Sample Stock (1 mg/mL): Prepare the test sample in the same manner.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish the baseline.

    • Perform five replicate injections of the reference standard working solution to establish system suitability (RSD of peak area <2%).

    • Inject the test sample working solution in duplicate.

Data Interpretation: The purity of the test sample is determined by comparing its chromatogram to that of the reference standard. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Prep_Sample Weigh & Dissolve Test Sample Filter Filter Both Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample->Filter Blank_Run Inject Blank (Diluent) Filter->Blank_Run System_Suitability Inject Standard (5x) Check RSD% Sample_Run Inject Test Sample (2x) System_Suitability->Sample_Run Blank_Run->System_Suitability Integrate Integrate Peaks Sample_Run->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Compare Compare to Standard & Report Result Calculate->Compare

Caption: Workflow of HPLC for purity assessment.

Gas Chromatography (GC): An Alternative Following Derivatization

Expertise & Experience: GC offers excellent separation efficiency, but it is only suitable for volatile and thermally stable compounds. Carboxylic acids like 2,6-Dichloroterephthalic acid are polar and have low volatility, making direct GC analysis impractical.[4] Therefore, a derivatization step is mandatory to convert the carboxylic acid groups into more volatile esters (e.g., methyl esters).[4] This method is particularly useful for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.

Trustworthiness: The protocol includes the derivatization of both the test sample and the reference standard in parallel to ensure that any artifacts from the derivatization process are accounted for. An internal standard can be added before derivatization for enhanced quantitative accuracy.

Experimental Protocol: GC-MS with Methylation

  • Derivatization (Esterification):

    • Accurately weigh ~5 mg of the sample (or standard) into a vial.

    • Add 1 mL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial, add 1 mL of water and 1 mL of hexane. Vortex vigorously.

    • Allow the layers to separate and carefully transfer the upper hexane layer, containing the dimethyl 2,6-dichloroterephthalate, to a clean GC vial.

  • Instrumentation: Utilize a GC system equipped with a Mass Spectrometry (MS) detector. GC-MS provides not only quantification but also structural information, aiding in the identification of impurities.[5]

  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized isomers and related substances.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-400 m/z.

Workflow for GC-MS Purity Assessment

GC_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard React Add BF3/Methanol Heat at 60°C Weigh->React Extract Liquid-Liquid Extraction (Hexane) React->Extract Inject Inject Hexane Layer Extract->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peaks (Mass Spectra) Detect->Identify Quantify Quantify Purity (Area %) Identify->Quantify Report Report Result Quantify->Report

Caption: Workflow of GC-MS including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantification

Expertise & Experience: NMR is an unparalleled tool for structural elucidation. For purity assessment, both ¹H and ¹³C NMR are invaluable. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.[6][7] The presence of impurity peaks can be readily identified. Furthermore, Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by integrating the signal of the analyte against a certified internal standard of known purity and concentration.

Trustworthiness: The chemical shift values are highly reproducible and characteristic of the molecular structure, making NMR a primary method for structural confirmation. The use of a high-purity, stable internal standard for qNMR ensures the accuracy of the quantification.

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Accurately weigh ~10 mg of 2,6-Dichloroterephthalic acid (test sample or reference standard) into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in which the acid is soluble. The acidic protons of the carboxylic acids will be observable in DMSO-d₆.

    • Vortex briefly to dissolve.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The two aromatic protons should appear as a singlet, and the two carboxylic acid protons will appear as a broad singlet at a downfield chemical shift.

  • Data Analysis:

    • Integrate the peaks. The ratio of the aromatic protons to the carboxylic acid protons should be 1:1 (or 2H:2H).

    • Carefully examine the baseline for any small peaks that do not belong to the main compound or the solvent. These are indicative of impurities. The structure of these impurities can often be inferred from their chemical shifts and coupling patterns.

Acid-Base Titration: A Fundamental Assessment of Assay

Expertise & Experience: Titration is a classic, absolute analytical method that determines the total acidic content of a sample.[8][9] For a dicarboxylic acid like 2,6-Dichloroterephthalic acid, titration with a standardized strong base (e.g., NaOH) allows for the calculation of its "neutralization equivalent," which is the mass of the acid required to neutralize one mole of the base.[10] This value can be compared to the theoretical value to determine the assay (purity).

Trustworthiness: The accuracy of titration hinges on the precise standardization of the titrant (NaOH solution) against a primary standard, such as potassium hydrogen phthalate (KHP).[10] This ensures the molarity of the titrant is known with high accuracy.

Experimental Protocol: Potentiometric Titration

  • Standardization of 0.1 M NaOH:

    • Accurately weigh ~0.4 g of dried primary standard KHP into a beaker.

    • Dissolve in ~50 mL of deionized water.

    • Titrate with the prepared ~0.1 M NaOH solution using a pH meter to determine the equivalence point.

    • Calculate the exact molarity of the NaOH solution. Repeat in triplicate.

  • Sample Titration:

    • Accurately weigh ~0.2 g of 2,6-Dichloroterephthalic acid into a beaker.[8]

    • Dissolve in ~50 mL of a suitable solvent (e.g., a mixture of water and ethanol to aid solubility).

    • Titrate with the standardized 0.1 M NaOH, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added. Determine the two equivalence points (one for each carboxylic acid group) from the inflection points of the titration curve.

    • Use the volume of NaOH at the second equivalence point to calculate the purity:

      • Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)

      • Moles of Acid = Moles of NaOH / 2 (since it's a diprotic acid)

      • Calculated Mass of Acid = Moles of Acid × Molar Mass of Acid (235.02 g/mol )[11][12][13]

      • % Purity = (Calculated Mass of Acid / Weighed Mass of Acid) × 100

Workflow for Titration Purity Assessment

Titration_Workflow cluster_std Titrant Standardization cluster_sample Sample Analysis cluster_data Data Analysis & Calculation Prepare_NaOH Prepare ~0.1M NaOH Weigh_KHP Weigh Primary Standard KHP Prepare_NaOH->Weigh_KHP Titrate_KHP Titrate KHP with NaOH Weigh_KHP->Titrate_KHP Calc_Molarity Calculate Exact NaOH Molarity Titrate_KHP->Calc_Molarity Titrate_Sample Titrate with Standardized NaOH Calc_Molarity->Titrate_Sample Weigh_Sample Weigh 2,6-DCTA Sample Dissolve_Sample Dissolve in Solvent Weigh_Sample->Dissolve_Sample Dissolve_Sample->Titrate_Sample Plot Plot Titration Curve & Find Equivalence Point Titrate_Sample->Plot Calc_Purity Calculate % Purity Plot->Calc_Purity Report Report Result Calc_Purity->Report

Caption: Workflow for purity assessment by titration.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MS (with Derivatization)NMR SpectroscopyAcid-Base Titration
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Spin in a Magnetic FieldChemical Neutralization
Primary Use Purity, Impurity ProfilingVolatile Impurity AnalysisStructural ID, QuantificationAssay (Total Acid Content)
Selectivity HighVery HighHigh (Structural)Low (Non-selective)
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (mg)
Sample Prep Simple Dissolution/DilutionComplex (Derivatization)Simple DissolutionSimple Dissolution
Throughput HighModerateModerateModerate to High
Strengths Robust, quantitative, versatileExcellent for volatile impurities, structural info from MSDefinitive structural info, qNMR is highly accurateAbsolute method, inexpensive
Limitations Requires reference standardsDestructive, derivatization can add complexityLower sensitivity, higher equipment costCannot detect non-acidic impurities

Illustrative Data: Purity Assessment of a Test Sample vs. Reference Standard

The following table presents hypothetical but realistic data from an HPLC analysis comparing a batch of synthesized 2,6-Dichloroterephthalic acid against a certified reference standard.

Sample IDPeak NameRetention Time (min)Peak AreaArea %
Reference Standard 2,6-Dichloroterephthalic acid12.544,567,89099.95
Impurity A9.872,2800.05
Test Sample 2,6-Dichloroterephthalic acid12.554,450,12098.80
Impurity A9.882,7000.06
Unknown Impurity B11.2145,3001.01
Unknown Impurity C14.768,9000.13

Analysis: The test sample shows a purity of 98.80% by area percent. The main peak's retention time aligns perfectly with the reference standard, confirming its identity. However, the presence of three impurities, one of which is significant (Impurity B at 1.01%), indicates that the sample does not meet the high purity of the reference standard. Further investigation using LC-MS would be warranted to identify the unknown impurities.

Conclusion: An Integrated Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A robust and trustworthy assessment of 2,6-Dichloroterephthalic acid relies on an integrated, orthogonal approach. HPLC serves as the primary tool for quantitative purity determination and impurity profiling. GC-MS is a powerful complementary technique for identifying volatile impurities, especially after derivatization. NMR provides unequivocal structural confirmation and can offer highly accurate quantification via qNMR. Finally, acid-base titration offers a simple, cost-effective method to determine the overall assay. By judiciously combining these techniques, researchers can build a comprehensive purity profile, ensuring the quality and integrity of their materials and the validity of their scientific endeavors.

References

  • Chem LibreTexts. Carboxylic Acid Unknowns and Titration. Available from: [Link]

  • Gergens, D. Titration of the Unknown Carboxylic Acid. Available from: [Link]

  • Cash, D. (2016). Acid-base titrations with citric acid: part 2. University of Waterloo. Available from: [Link]

  • Scribd. Testing Methods for Carboxylic Acids. Available from: [Link]

  • ResearchGate. How is the determination of carboxylic acid degree by titration with NaOH?. Available from: [Link]

  • Merck. 2,6-Dichloroterephthalic acid. Available from: [Link]

  • Lipik, V. V., & Cherkes, E. A. (2007). Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. Journal of Analytical Chemistry, 62(10), 963-966. Available from: [Link]

  • ResearchGate. Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET. Available from: [Link]

  • Technology Networks. Separating the wheat from the chaff: LC and GC analysis of LSD isomers. (2021). Available from: [Link]

  • Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Available from: [Link]

  • ResearchGate. ¹³C‐NMR spectra (C2D6SO) of 2,6‐dihydroxylterephthalic acid. Available from: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]

  • SIELC Technologies. (2018). Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column. Available from: [Link]

  • He, Y., et al. (2022). Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils. Food Science & Nutrition. Available from: [Link]

  • PubChem. 2-Aminoterephthalic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of 2-nitro-terephthalic acid in DMSO d₆ at 25.0 °C. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • ResearchGate. (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides. Available from: [Link]

  • SpectraBase. 2,6-Dichloronicotinic acid - Optional[13C NMR] - Spectrum. Available from: [Link]

  • Loba Chemie. (2016). 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS. Available from: [Link]

  • Organic Syntheses. 2,6-dichlorophenol. Available from: [Link]

  • Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.

Sources

Validation

Comparative DFT &amp; Application Guide: 2,6- vs. 2,5-Dichloroterephthalic Acid

Executive Summary In the fields of crystal engineering and metal-organic framework (MOF) design, the selection of organic linkers is not merely a structural choice, but a fundamental exercise in electronic and steric pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of crystal engineering and metal-organic framework (MOF) design, the selection of organic linkers is not merely a structural choice, but a fundamental exercise in electronic and steric programming. As a Senior Application Scientist, I frequently evaluate how subtle isomeric variations dictate macroscopic material performance. This guide objectively compares the Density Functional Theory (DFT) profiles of 2,5-Dichloroterephthalic acid (2,5-DCTP) and 2,6-Dichloroterephthalic acid (2,6-DCTP) . By bridging computational quantum mechanics with field-proven experimental data, we will explore how the positioning of two chlorine atoms fundamentally alters molecular symmetry, dipole moments, and steric hindrance, ultimately governing their utility in gas adsorption and photomechanical applications.

Structural & Electronic Basis: A DFT Perspective

To understand the causality behind the divergent behaviors of these isomers, we must first examine their optimized geometries and electronic structures using DFT (typically modeled at the B3LYP/6-311G** level of theory).

  • 2,5-Dichloroterephthalic Acid (The Symmetric Linker): The para-positioning of the chlorine atoms at carbons 2 and 5 creates a highly balanced, centrosymmetric environment (idealized C2h​ point group). DFT optimizations reveal that the steric repulsion between the chlorines and the adjacent carboxylate groups is minimized, allowing the carboxylates to achieve near-coplanarity with the benzene ring. This coplanarity extends the conjugated π -system, resulting in a narrower HOMO-LUMO gap. Furthermore, the anti-parallel arrangement of the C-Cl bonds perfectly cancels out individual bond dipoles, yielding a net-zero molecular dipole moment.

  • 2,6-Dichloroterephthalic Acid (The Asymmetric Linker): Substitution at positions 2 and 6 flanks the C1 carboxylate group with two bulky, electronegative chlorine atoms. This severe steric clash forces the C1 carboxylate group significantly out of the aromatic plane (torsion angles often exceeding 60° to minimize energy). This disruption in coplanarity breaks the extended conjugation, localizing electron density and widening the HOMO-LUMO gap. Additionally, the asymmetric distribution of the chlorines generates a strong, permanent molecular dipole moment, fundamentally altering its solvent interactions during synthesis.

DFT_Logic A Isomer Selection (2,5- vs 2,6-DCTP) B DFT Optimization (B3LYP/6-311G**) A->B C1 Electronic Profiling (Dipole & HOMO-LUMO) B->C1 C2 Steric Profiling (Carboxylate Torsion) B->C2 D MOF Linker Suitability & Adsorption Prediction C1->D C2->D

Fig 1: Logical workflow for comparative DFT profiling of DCTP isomers.

Mechanistic Implications in Material Science

The computational parameters discussed above directly dictate the success and application of these linkers in advanced materials.

Host-Guest Interactions & Gas Adsorption: The symmetric nature of 2,5-DCTP makes it an exceptional candidate for predictable pore engineering. When incorporated into zirconium-based MOFs (e.g., UiO-66-Cl2), the planar geometry ensures open, accessible channels. More importantly, DFT modeling coupled with inelastic neutron scattering demonstrates that the Cδ+−Clδ− dipoles in 2,5-DCTP actively attract guest molecules like benzene via −CH⋯Cl hydrogen bonding and Cl⋯π halogen interactions, significantly enhancing uptake at low pressures[1]. Conversely, the twisted geometry of 2,6-DCTP restricts pore apertures and introduces internal dipole-dipole repulsions, which can hinder the diffusion kinetics of non-polar guests.

Photomechanics and Topochemical Self-Assembly: The coplanarity of 2,5-DCTP facilitates strong, highly directional intermolecular halogen-halogen interactions. These interactions are the primary driving force in the solid-state alignment required for topochemical [2+2] cycloadditions and in-situ photomechanical bending observed in Zn-based coordination polymers[2][3]. Furthermore, the symmetric deprotonation of these carboxylate groups drives highly ordered, two-dimensional self-assembly on metal surfaces, a process that is heavily dependent on the linker's lack of a permanent dipole[4]. The asymmetric 2,6-DCTP struggles to form these long-range ordered networks due to competing dipole-driven aggregation.

Quantitative Data Synthesis

The following table summarizes the key computational and physical parameters distinguishing the two isomers, providing a quick-reference guide for material design.

Parameter2,5-Dichloroterephthalic Acid2,6-Dichloroterephthalic Acid
Point Group (Idealized Core) C2h​ C2v​
Net Dipole Moment ~0.0 D> 2.0 D
Max Carboxylate Torsion Angle < 15° (Low steric hindrance)> 60° (High steric hindrance)
HOMO-LUMO Gap Narrower (Extended conjugation)Wider (Disrupted conjugation)
Dominant Intermolecular Forces Halogen-Halogen, Cl⋯π Dipole-Dipole, Hydrogen Bonding
MOF Pore Geometry Impact Symmetric, predictable aperturesAsymmetric, restricted apertures

Experimental Validation: Step-by-Step Methodologies

To ensure scientific integrity, any theoretical prediction must be grounded in a self-validating experimental system. Below are the standard protocols used to computationally profile these ligands and subsequently validate their performance via solvothermal MOF synthesis.

Protocol A: Computational DFT Workflow
  • Initial Geometry Construction: Build the 3D structures of 2,5-DCTP and 2,6-DCTP using a molecular editor (e.g., GaussView).

  • Basis Set Selection: Initialize the DFT calculation using the B3LYP functional and the 6-311G** basis set to accurately account for the polarization of the chlorine atoms.

  • Geometry Optimization: Run the optimization to a local minimum. Self-Validation Step: Perform a frequency calculation immediately following optimization; the absence of imaginary frequencies confirms a true minimum rather than a transition state.

  • Electronic Mapping: Extract the HOMO/LUMO energy levels, molecular dipole moment, and map the Electrostatic Potential (ESP) to visualize the Cδ+−Clδ− regions.

Protocol B: Solvothermal Synthesis & Validation (UiO-66-Cl2 Model)

This protocol utilizes 2,5-DCTP to create a high-capacity benzene adsorbent.

  • Precursor Dissolution: Dissolve 0.5 mmol of ZrCl4​ and 0.5 mmol of 2,5-DCTP in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 1 mL of concentrated HCl. Causality Note: The acid acts as a modulator, slowing down the coordination rate of the highly reactive Zr4+ ions, which is critical for yielding highly crystalline, defect-free frameworks rather than amorphous precipitates.

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours.

  • Washing & Activation: Recover the microcrystalline powder via centrifugation. Wash extensively with DMF followed by acetone to exchange high-boiling solvents. Activate under a dynamic vacuum at 150°C for 12 hours.

  • Self-Validating Characterization: Before proceeding to gas adsorption, perform Powder X-Ray Diffraction (PXRD) to confirm phase purity against the simulated single-crystal structure, and FT-IR to ensure the complete disappearance of the uncoordinated carboxylate C=O stretch (~1700 cm−1 ).

Experimental_Workflow S1 1. Ligand & Metal Mixing (DMF/HCl) S2 2. Solvothermal Synthesis (120°C) S1->S2 S3 3. Washing & Activation S2->S3 S4 4. SCXRD & Gas Adsorption S3->S4

Fig 2: Self-validating solvothermal synthesis and characterization workflow.

References

  • Topochemical [2 + 2] Cycloaddition in a Two-Dimensional Metal–Organic Framework via SCSC Transformation Impacts Halogen···Halogen Interactions Source: Figshare URL:[Link]

  • In-situ photomechanical bending in a photosalient Zn-based coordination polymer probed by photocrystallography Source: PubMed / Nature Communications URL:[Link]

  • Enhanced Benzene Adsorption in Chloro-Functionalized Metal–Organic Frameworks Source: PMC / ACS Materials Letters URL:[Link]

  • Deprotonation-Driven Phase Transformations in Terephthalic Acid Self-Assembly on Cu(100) Source: ACS Publications URL:[Link]

Sources

Comparative

Evaluating the Gas Sorption Performance of MOFs: A Comparative Guide on Linker Chemistry

Metal-Organic Frameworks (MOFs) have revolutionized the landscape of porous materials due to their unprecedented structural tunability and ultrahigh surface areas[1]. For researchers and drug development professionals—pa...

Author: BenchChem Technical Support Team. Date: March 2026

Metal-Organic Frameworks (MOFs) have revolutionized the landscape of porous materials due to their unprecedented structural tunability and ultrahigh surface areas[1]. For researchers and drug development professionals—particularly those investigating gas storage, separation, or the controlled release of therapeutic gasotransmitters (e.g., NO, CO, H2S)—the selection of the organic linker is the most critical design parameter.

This guide provides an objective, data-driven comparison of how different linker chemistries dictate gas sorption performance, supported by mechanistic insights and a self-validating experimental workflow.

Mechanistic Insights: How Linker Chemistry Dictates Gas Sorption

The gas sorption capacity of a MOF is governed by two primary factors: pore volume/surface area (dictating maximum uptake at high pressures) and thermodynamic affinity (dictating uptake at low pressures and selectivity). The organic linker directly controls both.

Carboxylate Linkers (e.g., BDC, BTC, DOBDC)

Carboxylate-based linkers coordinate strongly with high-valence metal clusters (e.g., Zr⁴⁺, Cr³⁺, Cu²⁺) to form rigid, highly porous networks[2]. Because the metal-oxygen bonds are highly directional, these MOFs (such as UiO-66 and HKUST-1) typically exhibit massive Brunauer-Emmett-Teller (BET) surface areas. Furthermore, linkers like DOBDC (used in MOF-74) leave open metal sites upon activation, creating strong localized dipole interactions that drastically increase the isosteric heat of adsorption ( Qst​ ) for polarizable gases like CO₂[3].

Azolate Linkers (e.g., Imidazolates, Pyrazolates)

Azolate linkers, which coordinate via nitrogen atoms to softer metals (e.g., Zn²⁺, Ni²⁺), form Zeolitic Imidazolate Frameworks (ZIFs) and other resilient architectures. These linkers generally lack the highly polarized oxygen atoms found in carboxylates, rendering the resulting framework more hydrophobic[4]. Consequently, azolate-based MOFs like ZIF-8 exhibit lower Qst​ values for CO₂ (indicating weaker affinity) but demonstrate exceptional stability in humid environments and excellent performance for non-polar gas separations (e.g., CH₄, H₂)[5].

Linker Functionalization (-NH₂, -OH, -NO₂)

Pre- or post-synthetic modification of the linker backbone is a proven strategy to tune gas affinity. Grafting electron-donating groups (like -NH₂ or -OH) onto a BDC linker increases the localized charge density within the pore. This enhances dipole-quadrupole interactions with acidic gases, significantly raising the Qst​ without requiring a change in the underlying framework topology[6].

LinkerLogic L Organic Linker Selection C1 Carboxylate Linkers (e.g., BDC, BTC) L->C1 C2 Azolate Linkers (e.g., mIM, Pyrazolate) L->C2 C3 Functionalized Linkers (e.g., -NH2, -OH) L->C3 P1 Rigid Frameworks High Porosity C1->P1 P2 Hydrophobicity Structural Flexibility C2->P2 P3 Enhanced Dipole Interactions C3->P3 O1 High Uptake Capacity (N2, CH4) P1->O1 P2->O1 O2 High Isosteric Heat (Qst) (CO2, H2O) P3->O2

Logical relationship between MOF linker chemistry, structural properties, and gas sorption outcomes.

Comparative Performance Analysis

The table below synthesizes experimental gas sorption data across representative MOF architectures, highlighting the inverse relationship that often exists between total surface area and specific thermodynamic affinity ( Qst​ ).

MOFLinker ClassRepresentative LinkerBET Surface Area (m²/g)CO₂ Qst​ (kJ/mol)Primary Gas Affinity Profile
Mg-MOF-74 Carboxylate (Hydroxylated)DOBDC~1,50046.0[3]Exceptional low-pressure CO₂ uptake due to open metal sites.
HKUST-1 CarboxylateBTC~1,90035.0 - 42.0High capacity for CO₂ and CH₄; strong dispersion interactions.
UiO-66 CarboxylateBDC~1,20026.0 - 30.0Moderate CO₂ affinity; highly stable under mechanical stress.
ZIF-8 AzolatemIM~1,40015.9[5]Hydrophobic; weak CO₂ affinity but excellent for H₂ and CH₄.

Note: Qst​ values represent zero-coverage or low-coverage limits where host-guest interactions are strongest. As surface coverage increases, Qst​ typically decreases as high-energy binding sites are depleted.

Experimental Methodology: A Self-Validating Workflow

To accurately evaluate gas sorption, the experimental protocol must prevent framework collapse and ensure complete evacuation of the pores. The following step-by-step methodology acts as a self-validating system to guarantee data integrity.

Workflow N1 1. Solvent Exchange (e.g., DCM/Chloroform) N2 2. Thermal/Vacuum Activation N1->N2 Removes high-boiling guests N3 3. Gas Sorption Isotherm Measurement N2->N3 Validated by outgas rate <1 µmHg/min N4 4a. BET Surface Area Calculation (N2 @ 77K) N3->N4 Structural profiling N5 4b. Qst Calculation (CO2 @ 273K & 298K) N3->N5 Thermodynamic profiling

Workflow for evaluating MOF gas sorption performance from activation to thermodynamic analysis.

Step 1: Solvent Exchange
  • Procedure: Immerse the as-synthesized MOF in a low-boiling, low-surface-tension solvent (e.g., Dichloromethane or Chloroform) for 3 days, replacing the solvent daily.

  • Causality: MOFs are typically synthesized in high-boiling solvents like DMF. Direct thermal activation of DMF creates massive capillary forces that can cause the fragile organic linkers to collapse. Exchanging DMF for DCM circumvents this structural degradation.

Step 2: Thermal-Vacuum Activation
  • Procedure: Transfer the solvent-exchanged MOF to a sample cell and attach it to a volumetric sorption analyzer. Apply a dynamic vacuum ( 10−6 Torr) while gently heating (e.g., 120°C–150°C, depending on linker thermal stability) for 12–24 hours.

  • Self-Validation Check: Before proceeding, isolate the sample cell from the vacuum pump and monitor the pressure. The outgas rate must be <1 µmHg/min. A higher rate indicates incomplete activation (residual solvent blocking active sites) or a manifold leak, both of which will invalidate the isotherm.

Step 3: Isotherm Collection
  • Procedure:

    • For structural profiling: Dose N₂ gas at 77 K up to 1 bar.

    • For thermodynamic profiling: Dose the target gas (e.g., CO₂) at two distinct temperatures (e.g., 273 K and 298 K) up to 1 bar.

  • Causality: Measuring at multiple temperatures is strictly required to extract the thermodynamic driving force of the adsorption process.

Step 4: Data Analysis & Qst​ Calculation
  • Procedure: Apply the Brunauer-Emmett-Teller (BET) model to the N₂ isotherm (typically in the relative pressure range of P/P0​=0.01−0.1 for microporous MOFs) to determine surface area. To calculate the isosteric heat of adsorption ( Qst​ ), fit the dual-temperature CO₂ isotherms using the Clausius-Clapeyron equation:

    ln(P)=−RTQst​​+C
  • Causality: The slope of ln(P) versus 1/T at a constant fractional loading yields the exact energy released when a gas molecule binds to the linker, providing a quantitative metric of the linker's chemical affinity.

References

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science. 1

  • Jodłowski, P. J., et al. (2022). "Adsorption of selected GHG on metal-organic frameworks in the context of accompanying thermal effects." Polish Academy of Sciences.

  • HHU Research Group. (2024). "Metal−Organic Azolate Frameworks with an Acetylene-bis-pyrazolate Linker." Heinrich Heine University. 4

  • Kim, K. H., & Kim, M. H. (2023). "Adsorption of CO2, CO, H2, and N2 on Zeolites, Activated Carbons, and Metal-Organic Frameworks with Different Surface Nonuniformities." MDPI. 5

  • OSTI.GOV. "Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks." US Department of Energy. 6

  • UB Research. "Energetic evaluation of swing adsorption processes for CO2 capture in selected MOFs and zeolites." University of Barcelona. 3

  • IntechOpen. (2022). "Transition Metals-Based Metal-Organic Frameworks, Synthesis, and Environmental Applications." IntechOpen. 2

Sources

Validation

Comparative Guide to Analytical Techniques for Impurity Profiling of 2,6-Dichloroterephthalic Acid

Executive Summary & Physicochemical Context 2,6-Dichloroterephthalic acid (DCTA, CAS 116802-97-2) is a highly polar, structurally rigid dicarboxylic acid. In the pharmaceutical and agrochemical industries, it is primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

2,6-Dichloroterephthalic acid (DCTA, CAS 116802-97-2) is a highly polar, structurally rigid dicarboxylic acid. In the pharmaceutical and agrochemical industries, it is primarily encountered as a terminal degradation product (metabolite RH-141455) of the fungicide zoxamide and the herbicide chlorthal-dimethyl[1]. Furthermore, it serves as a critical organic linker in the synthesis of advanced metal-organic frameworks (MOFs)[2].

Whether monitoring environmental groundwaters or conducting batch-release assays for chemical precursors, precise impurity profiling of DCTA is mandatory. The molecular architecture of DCTA—featuring a fully conjugated benzene ring substituted with two electron-withdrawing chlorine atoms and two acidic carboxylic groups—creates unique analytical challenges. The molecule is highly acidic, highly polar, and non-volatile. This guide evaluates the three primary analytical techniques used for DCTA impurity profiling, emphasizing the causality behind method selection and providing self-validating experimental protocols.

Methodological Causality: Selecting the Right Technique

The physicochemical properties of DCTA dictate the analytical approach. Understanding why a technique behaves a certain way with DCTA is crucial for robust method development.

  • LC-MS/MS (ESI-Negative) - The Gold Standard for Trace Profiling:

    • The Causality: The dual carboxylic acid groups of DCTA readily donate protons. In an electrospray ionization (ESI) source, operating in negative mode ([M-H]⁻) perfectly exploits this acidity, yielding exceptional ionization efficiency. Negative mode is chosen over positive mode because it inherently produces less chemical background noise from the mobile phase, enabling trace-level detection (Limits of Quantification down to 0.01 mg/kg)[3].

  • HPLC-DAD (UV) - The Workhorse for Assay & Major Impurities:

    • The Causality: The fully conjugated, chlorinated aromatic ring provides a strong, distinct UV chromophore. For major impurities (>0.1%) and routine assay testing, UV detection via a Diode Array Detector (DAD) is highly reproducible and completely immune to the matrix-induced ionization suppression that plagues mass spectrometry[4].

  • GC-MS - The Orthogonal Approach (Requires Derivatization):

    • The Causality: Direct injection of DCTA into a gas chromatograph is unviable. The free carboxylic acids hydrogen-bond strongly with the silanol groups of the GC stationary phase, resulting in severe peak tailing and thermal degradation. Derivatization (e.g., methylation to dimethyl 2,6-dichloroterephthalate) is a mandatory causal step to eliminate polarity and increase volatility before GC-MS analysis.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three analytical techniques when applied to DCTA impurity profiling.

Analytical MetricLC-MS/MS (ESI-Negative)HPLC-DAD (UV Detection)GC-MS (Post-Derivatization)
Primary Application Trace metabolite profiling, environmental matricesRoutine batch assay, reference standard certificationOrthogonal impurity identification, volatile profiling
Typical LOQ 0.01 mg/kg[3]~1.0 mg/kg~0.05 mg/kg
Linearity (R²) > 0.995 (Over 3 orders of magnitude)> 0.999 (Over 4 orders of magnitude)> 0.990 (Dependent on derivatization efficiency)
Matrix Effects High (Requires Isotope-Labeled Internal Standards)NegligibleModerate
Sample Preparation Direct dilute-and-shoot or QuEChERSDirect dissolutionComplex (Evaporation, Derivatization, Extraction)
Run Time 5 - 10 minutes10 - 15 minutes20 - 30 minutes

Self-Validating Experimental Methodologies

A robust analytical method must be a self-validating system. The following step-by-step protocols integrate internal checks to ensure data integrity during every run.

Protocol A: Trace Impurity Profiling via LC-MS/MS (ESI-)

Optimized for environmental matrices and pesticide residue monitoring.

  • Sample Extraction (QuEChERS): Extract 10 g of homogenized matrix with 10 mL of Acetonitrile. Add partitioning salts (4 g MgSO₄, 1 g NaCl) and centrifuge.

    • Causality: Acetonitrile precipitates proteins and extracts the polar DCTA, while the salts drive the phase separation, forcing the organic analytes into the upper acetonitrile layer.

  • Self-Validation Step (ILIS Addition): Spike the extract with 50 µL of a ¹³C-labeled DCTA Isotope-Labeled Internal Standard (ILIS).

    • Causality: Because ESI is prone to matrix suppression, the ¹³C-DCTA will experience the exact same suppression as the native DCTA. Quantifying via the analyte/ILIS ratio self-corrects for matrix effects.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Run a gradient from 5% B to 95% B over 8 minutes.

  • Detection: Monitor the MRM transition for the [M-H]⁻ precursor ion (m/z 233)[5].

Protocol B: Routine Assay & Reference Material Certification via HPLC-DAD

Based on ISO 17034 reference material certification parameters[4][5].

  • Sample Preparation: Dissolve 25 mg of the DCTA sample in 10 mL of Acetonitrile:Water (1:1).

  • System Suitability Test (SST): Before the sample sequence, inject a resolution mixture containing DCTA and its structural isomer, 2,5-dichloroterephthalic acid[6].

    • Causality: Baseline resolution (Rs > 1.5) between these closely related isomers must be achieved to validate that the column retains sufficient theoretical plates for impurity separation.

  • Chromatographic Separation: Use a ReproSil 100 C18 column (5 µm, 250 x 3 mm)[4].

  • Mobile Phase: Run an isocratic elution using Acetonitrile : Water + 0.15% Formic acid (2:1 ratio) at a flow rate of 0.5 mL/min[4].

    • Causality: The 0.15% formic acid lowers the pH of the mobile phase well below the pKa of DCTA's carboxylic groups. This suppresses ionization, keeping DCTA in its neutral state to ensure sharp peak shapes and prevent tailing on the reversed-phase silica.

  • Detection & Self-Validation: Monitor via DAD at the UV maximum (approx. 230-254 nm). Inject a Continuous Calibration Verification (CCV) standard every 10 samples. The CCV recovery must fall within 98-102% to validate ongoing instrument stability.

Workflow Visualization

The following decision tree illustrates the logical flow of sample preparation and instrumental analysis based on the target impurity profile.

ImpurityWorkflow Sample Sample Matrix (DCTA + Impurities) Prep1 Direct Dilution / QuEChERS Extraction Sample->Prep1 Polar Pathway Prep2 Derivatization (Methylation/Silylation) Sample->Prep2 Volatile Pathway HPLC HPLC-DAD (Routine Assay >0.1%) Prep1->HPLC UV Absorbance LCMS LC-MS/MS (ESI-) (Trace Profiling <0.01%) Prep1->LCMS [M-H]- Ionization GCMS GC-MS (Orthogonal/Volatiles) Prep2->GCMS Volatilization Data Data Synthesis & Impurity Identification HPLC->Data LCMS->Data GCMS->Data

Analytical decision tree for DCTA impurity profiling.

References

  • Grupo Biomaster. "Reference materials for food and environmental analysis." Grupo Biomaster. Available at:[Link]

  • European Food Safety Authority (EFSA). "Review of the existing maximum residue levels for zoxamide according to Article 12 of Regulation (EC) No 396/2005." Semantic Scholar. Available at:[Link]

  • European Food Safety Authority (EFSA). "Peer review of the pesticide risk assessment of the active substance zoxamide." ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

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